molecular formula C8H9Cl2F2NO B7982529 4-[chloro(difluoro)methoxy]-{N}-methylaniline

4-[chloro(difluoro)methoxy]-{N}-methylaniline

Cat. No.: B7982529
M. Wt: 244.06 g/mol
InChI Key: CCCDDFFWEDDNCO-UHFFFAOYSA-N
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Description

4-[chloro(difluoro)methoxy]-{N}-methylaniline is a useful research compound. Its molecular formula is C8H9Cl2F2NO and its molecular weight is 244.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[chloro(difluoro)methoxy]-{N}-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[chloro(difluoro)methoxy]-{N}-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-N-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO.ClH/c1-12-6-2-4-7(5-3-6)13-8(9,10)11;/h2-5,12H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCDDFFWEDDNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC(F)(F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 4-[chloro(difluoro)methoxy]-{N}-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-[chloro(difluoro)methoxy]-N-methylaniline

Introduction: A Modern Building Block in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1] The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, membrane permeability, and binding affinity.[2][3] This guide focuses on 4-[chloro(difluoro)methoxy]-N-methylaniline, a substituted aniline that exemplifies this principle. Its structure combines the N-methylaniline scaffold, common in various bioactive compounds, with the electronically complex chloro(difluoro)methoxy group.

Understanding the physicochemical properties of such a molecule is not merely an academic exercise; it is fundamental to predicting its behavior in a biological system. Properties like solubility, lipophilicity (LogP), and ionization constant (pKa) are critical determinants of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This document provides a comprehensive analysis of the core physicochemical properties of 4-[chloro(difluoro)methoxy]-N-methylaniline, discusses the structural rationale for its expected characteristics, and presents gold-standard methodologies for their experimental determination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar fluorinated building blocks in their synthetic programs.

Section 1: Molecular Identity and Predicted Properties

The foundational step in characterizing any chemical entity is to establish its molecular identity and core computed properties. The subject of this guide is 4-[chloro(difluoro)methoxy]-N-methylaniline. While extensive experimental data for this specific N-methylated derivative is not publicly available, we can derive significant insights from its parent compound, 4-[chloro(difluoro)methoxy]aniline, and related structures. The hydrochloride salt of the target molecule is commercially available, confirming its synthetic accessibility.[4]

The parent compound, 4-[chloro(difluoro)methoxy]aniline, is a key intermediate in the synthesis of the API Asciminib, highlighting its relevance in modern medicinal chemistry.[5]

Table 1: Core Molecular Identifiers and Computed Physicochemical Properties

PropertyValue (for 4-[chloro(difluoro)methoxy]aniline)Reference
IUPAC Name 4-[chloro(difluoro)methoxy]aniline[6]
CAS Number 39065-95-7[6]
Molecular Formula C₇H₆ClF₂NO[6]
Molecular Weight 193.58 g/mol [6]
XLogP3-AA (Lipophilicity) 2.7[6]
Topological Polar Surface Area 35.3 Ų[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]

Note: The properties listed above are for the parent primary amine. The N-methylation would increase the molecular weight to 207.61 g/mol and is expected to increase the LogP and slightly increase the pKa relative to the parent aniline.

Section 2: The Physicochemical Impact of the Chloro(difluoro)methoxy Group

The chloro(difluoro)methoxy (-OCF₂Cl) substituent is the defining feature of this molecule. Its influence stems from the high electronegativity of the fluorine and chlorine atoms, which creates a powerful electron-withdrawing effect.

  • Modulation of Basicity (pKa): Aniline is a weak base, with the nitrogen lone pair partially delocalized into the aromatic pi system.[7] The addition of a strong electron-withdrawing group, such as -OCF₂Cl, at the para-position is expected to significantly decrease the electron density on the nitrogen atom. This reduces the basicity of the amine, thereby lowering its pKa. A lower pKa means the compound will be less protonated at physiological pH (7.4), which can enhance its ability to permeate cell membranes.[2]

  • Enhancement of Lipophilicity (LogP): Fluorinated groups generally increase the lipophilicity of a molecule.[8] While the oxygen atom in the methoxy group adds some polarity, the cumulative effect of the two fluorine atoms and the chlorine atom results in a substituent that is significantly more lipophilic than a simple methoxy or hydroxyl group. This increased lipophilicity can improve membrane permeability and may enhance binding to hydrophobic pockets in target proteins.[8]

  • Metabolic Stability: A common site of metabolic oxidation in aniline-type molecules is the aromatic ring (aromatic hydroxylation).[8] The electron-withdrawing nature and steric bulk of the -OCF₂Cl group can act as a "metabolic shield," protecting the ring from enzymatic attack by cytochrome P450 enzymes and improving the compound's half-life.[8]

Section 3: Solubility

Solubility is a critical factor that governs a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.[9] For an amine-containing compound, solubility is highly pH-dependent.

Theoretical Considerations

The intrinsic solubility (S₀) is the solubility of the neutral form of the compound. For a weak base like 4-[chloro(difluoro)methoxy]-N-methylaniline, the total solubility (S) increases at pH values below its pKa as the compound protonates to form a more soluble salt. The solubility of the parent N-methylaniline is described as "practically insoluble in water".[10] The highly fluorinated substituent on the target molecule is expected to further decrease its intrinsic aqueous solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[12]

Methodology:

  • Preparation: Add an excess amount of solid 4-[chloro(difluoro)methoxy]-N-methylaniline to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11] The presence of undissolved solid must be maintained.

  • Phase Separation: After equilibration, allow the suspension to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the sample with a suitable solvent (e.g., acetonitrile/water) to prevent precipitation.[11] Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration in the sample, which represents the solubility at that specific pH.

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis start Add excess solid compound to buffered solutions (various pH) agitate Agitate at constant temperature (e.g., 24-48 hours) start->agitate Seal vials centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge sample Withdraw supernatant centrifuge->sample dilute Dilute sample with appropriate solvent sample->dilute analyze Quantify concentration via HPLC-UV dilute->analyze result Calculate Solubility (S) at each pH analyze->result

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Section 4: Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for predicting membrane permeability and overall ADME properties. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Theoretical Considerations

A LogP value between 1 and 3 is often considered optimal for oral drug absorption. The computed XLogP3 for the parent aniline is 2.7, suggesting good lipophilicity.[6] The addition of a methyl group to the nitrogen generally increases the LogP. Therefore, 4-[chloro(difluoro)methoxy]-N-methylaniline is predicted to be a lipophilic compound with a LogP value likely greater than 3.0.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between two immiscible liquid phases.[13]

Methodology:

  • Phase Preparation: Prepare water (typically a buffer at pH 7.4 to ensure the compound is in its neutral form) and n-octanol. Saturate the water with n-octanol and the n-octanol with water by mixing them and allowing them to separate overnight.

  • Dissolution: Dissolve a known amount of 4-[chloro(difluoro)methoxy]-N-methylaniline in the aqueous phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning, then allow the two phases to separate completely. Centrifugation can aid in this separation.

  • Sampling: Carefully collect samples from both the aqueous and the n-octanol phases.

  • Quantification: Determine the concentration of the compound in each phase (C_octanol and C_water) using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the partition coefficient P and its logarithm, LogP, using the following formulas:

    • P = C_octanol / C_water

    • LogP = log₁₀(P)

Diagram 2: Workflow for Shake-Flask LogP Determination

G cluster_analysis Quantification node_prep 1. Prepare pre-saturated n-octanol and water (pH 7.4) node_dissolve 2. Dissolve compound in aqueous phase node_prep->node_dissolve node_mix 3. Add n-octanol phase and shake to equilibrate node_dissolve->node_mix node_separate 4. Allow phases to separate (or centrifuge) node_mix->node_separate sample_aq Sample Aqueous Phase node_separate->sample_aq sample_org Sample Octanol Phase node_separate->sample_org analyze_aq Measure [C_water] sample_aq->analyze_aq analyze_org Measure [C_octanol] sample_org->analyze_org node_calc 5. Calculate LogP = log10([C_octanol] / [C_water]) analyze_aq->node_calc analyze_org->node_calc

Caption: Workflow for determining the octanol-water partition coefficient (LogP).

Section 5: Acidity and Basicity (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% in its neutral form. For a basic compound, it quantifies the strength of the conjugate acid. The pKa is critical because the ionization state of a drug affects its solubility, permeability, receptor binding, and formulation.[14]

Theoretical Considerations

The pKa of the conjugate acid of N-methylaniline is approximately 4.85.[15] As previously discussed, the strong electron-withdrawing -OCF₂Cl group is expected to significantly lower the pKa of 4-[chloro(difluoro)methoxy]-N-methylaniline, likely into the 2-3 range. This would mean that at physiological pH 7.4, the compound would exist almost entirely in its neutral, more lipophilic form.

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This method is ideal for compounds that possess a chromophore (a light-absorbing group) close to the ionization site, as the absorbance spectrum will change with protonation state.[14] The aromatic ring in the target molecule serves as an excellent chromophore.

Methodology:

  • Spectrum Scan: Record the UV-Vis absorbance spectra of the compound in a highly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and a neutral or slightly basic solution (e.g., pH 7, where it is fully neutral).

  • Select Wavelength: Identify the wavelength (λ) where the difference in absorbance between the protonated and neutral forms is maximal.[14]

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range (e.g., from pH 1.0 to 5.0 in 0.2 unit increments).

  • Sample Measurement: Prepare solutions of the compound at a constant concentration in each of the prepared buffers. Measure the absorbance of each solution at the selected wavelength (λ).

  • Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The data should form a sigmoidal curve.

  • pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve.[14] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Diagram 3: Workflow for Spectrophotometric pKa Determination

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis scan 1. Scan UV spectra in strong acid and neutral solutions select_wl 2. Identify λmax with greatest absorbance difference scan->select_wl prep_buffers 3. Prepare series of buffers with known pH values select_wl->prep_buffers measure 4. Measure absorbance of compound in each buffer at λmax prep_buffers->measure plot 5. Plot Absorbance vs. pH measure->plot pka 6. pKa = pH at inflection point of sigmoidal curve plot->pka

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Conclusion

4-[chloro(difluoro)methoxy]-N-methylaniline is a molecule designed with modern medicinal chemistry principles in mind. Its physicochemical properties are dominated by the strong electron-withdrawing and lipophilic nature of the chloro(difluoro)methoxy group. This substituent is predicted to decrease the basicity and aqueous solubility of the molecule while increasing its lipophilicity and metabolic stability. While computed values provide a valuable starting point, the experimental determination of these core properties—solubility, LogP, and pKa—is essential for any drug development program. The standardized protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and other novel chemical entities, enabling data-driven decisions in the pursuit of new therapeutic agents.

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Sources

Technical Guide: Molecular Weight and Structural Analysis of 4-[chloro(difluoro)methoxy]-{N}-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural analysis, physicochemical properties, and characterization protocols for 4-[chloro(difluoro)methoxy]-{N}-methylaniline , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary

Compound Identity: 4-[chloro(difluoro)methoxy]-{N}-methylaniline CAS Registry Number: 39065-95-7 (Primary amine parent); Specific N-methyl derivative often referenced as an intermediate or custom synthesis target (e.g., related HCl salt CAS: 1217004-66-4).[1] Role in Drug Development: This compound serves as a lipophilic, metabolically stable bioisostere. The chlorodifluoromethoxy group (–OCF


Cl) modulates pKa and lipophilicity (LogP) distinct from trifluoromethoxy (–OCF

) and methoxy (–OCH

) analogues, often enhancing blood-brain barrier (BBB) permeability and altering metabolic soft spots.

Physicochemical Profile

Precise molecular weight determination is the first step in validation. The presence of chlorine and fluorine introduces specific isotopic signatures essential for mass spectrometry.

Table 1: Physicochemical Constants
PropertyValueNotes
Molecular Formula C

H

ClF

NO
Derived from N-methylaniline core + OCF

Cl substituent.
Exact Mass (Monoisotopic) 207.0262 Da Calculated using

C,

H,

Cl,

F,

N,

O.
Molecular Weight (Average) 207.61 g/mol Weighted average of natural isotopes.
ClogP (Predicted) ~2.8 - 3.1 Highly lipophilic due to the –OCF

Cl group.
Topological Polar Surface Area 21.26 Å

Dominated by the secondary amine; ether oxygen is shielded.
Physical State Oil / Low-melting Solid Free base is typically an oil; Hydrochloride salt is a white solid.

Structural Characterization Strategy

The validation of this structure relies on a tripartite approach: High-Resolution Mass Spectrometry (HRMS) for elemental composition, NMR Spectroscopy for connectivity, and IR Spectroscopy for functional group verification.

High-Resolution Mass Spectrometry (HRMS)

The chlorine atom provides a distinct "A+2" isotopic signature.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Expected Ion: [M+H]

    
    
    
  • Isotope Pattern:

    • m/z 208.0335 (

      
      Cl, 100% relative abundance)
      
    • m/z 210.0305 (

      
      Cl, ~32% relative abundance)
      
    • Note: The 3:1 ratio of the M and M+2 peaks is diagnostic for a single chlorine atom.

Diagram 1: Mass Spectrometry Fragmentation Pathway

This diagram illustrates the logical fragmentation steps expected during MS/MS analysis, confirming the structural integrity of the side chains.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 208 (35Cl) Frag_1 Fragment A [M - CH3]+ m/z 193 M_Ion->Frag_1 Loss of N-Methyl (-15 Da) Frag_2 Fragment B [M - Cl]+ m/z 173 M_Ion->Frag_2 Homolytic cleavage C-Cl (-35 Da) Frag_3 Core Aniline Ion [C7H8N]+ m/z 106 M_Ion->Frag_3 Direct Ether Cleavage (-102 Da) Frag_2->Frag_3 Loss of CF2O (-66 Da)

Caption: Predicted ESI(+) fragmentation pathway showing sequential loss of methyl, chlorine, and difluoromethoxy groups.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive method for distinguishing the –OCF


Cl group from similar fluorinated ethers.
Protocol: Sample Preparation
  • Solvent: Dissolve 5–10 mg of the free base in 0.6 mL CDCl

    
      (Chloroform-d).
    
    • Why: CDCl

      
       prevents amine proton exchange broadening common in DMSO-d
      
      
      
      .
  • Internal Standard: Add 0.05% v/v

    
    -Trifluorotoluene  (PhCF
    
    
    
    ) if quantitative
    
    
    F integration is required (
    
    
    = -63.7 ppm).
  • Tube: Use high-grade 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize background fluoride signals.

Table 2: Predicted NMR Shift Assignments
NucleusShift (

, ppm)
MultiplicityIntegrationAssignment

H
6.90 – 7.10Doublet (

Hz)
2HAr-H (meta to N, ortho to OCF

Cl)

H
6.50 – 6.60Doublet (

Hz)
2HAr-H (ortho to N)

H
3.60 – 4.00Broad Singlet1HN-H (Exchangeable)

H
2.80 – 2.85Singlet3HN-CH


F
-24.0 to -28.0Singlet2F–OCF

Cl
(Distinct from –OCF

at -58 ppm)

C
~120.0Triplet (

Hz)
1C–OCF

Cl
(Carbon of the ether)

Technical Insight: The


F signal for –OCF

Cl is significantly deshielded compared to –OCF

due to the lower electronegativity of Chlorine relative to Fluorine, typically appearing in the -25 ppm region (relative to CFCl

).

Experimental Workflow

To ensure data integrity, the following workflow employs a "Gatekeeper" logic where each step validates the previous one.

Diagram 2: Analytical Validation Workflow

Analysis_Workflow Sample Raw Sample (Synthesis Output) TLC Purity Check (TLC/UPLC) Sample->TLC MS Identity Gate (LC-MS) TLC->MS >95% Purity MS->Sample Fail: Re-purify NMR Structure Gate (1H, 19F NMR) MS->NMR Correct Mass & Isotope Pattern NMR->Sample Fail: Wrong Isomer Final Validated Compound NMR->Final Correct Connectivity

Caption: Step-wise analytical progression ensuring sample purity before structural confirmation.

Detailed Protocol: LC-MS Purity & Identity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and ESI(+) MS.

  • Acceptance Criteria: Single UV peak >98% area; MS spectrum must show m/z 208/210 doublet.

References

  • Chemical Identity & Properties: PubChem. 4-(Chlorodifluoromethoxy)aniline Compound Summary. National Library of Medicine. Available at: [Link] (Parent amine data).

  • NMR Spectroscopy of Fluorinated Groups: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for -OCF2Cl shifts).
  • Mass Spectrometry of Halogenated Compounds: Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Synthesis of Chlorodifluoromethoxy Arenes: Zheng, J., et al. (2014). "Formation of Chlorodifluoromethoxyarenes". Journal of Organic Chemistry. Available at: [Link]

Sources

electronic effects of chloro(difluoro)methoxy group on N-methylaniline

The Chlorodifluoromethoxy ( ) Moiety in N-Methylaniline Scaffolds

Electronic Profiling, Synthetic Access, and Drug Design Utility

Executive Summary

In the optimization of N-methylaniline pharmacophores, the chlorodifluoromethoxy (





Physicochemical Profile: The "Super-Lipophilic" Modulator

The


1.1 Comparative Electronic & Steric Metrics

The substitution of a single fluorine in

SubstituentHammett

Hansch

(Lipophilicity)
Field Effect (

)
Resonance (

)
Molar Refractivity (MR)

-0.27-0.020.29-0.567.87

0.351.040.38-0.037.70

0.180.600.25-0.076.50

~0.40 *1.25 0.41 -0.02 ~12.5

*Estimated based on Asciminib SAR data and chlorinated bioisostere trends.

Key Insight: The

more lipophilic

1.2 Conformational Locking (The Anomeric Effect)

Unlike the methoxy group, which is often coplanar with the aromatic ring, fluoroalkoxy groups adopt an orthogonal conformation.

  • Mechanism: The lone pair on the oxygen (

    
    ) donates into the antibonding orbital of the C-X bond (
    
    
    ).
  • Outcome: In

    
    , the 
    
    
    interaction is significant due to the lower energy of the C-Cl antibonding orbital compared to C-F. This locks the conformation, reducing entropic penalties upon binding to protein targets.
Electronic Perturbation of the N-Methylaniline System

The interaction between the electron-rich N-methylaniline core and the electron-poor

2.1 Impact on Basicity (pKa)

N-methylaniline typically has a pKa of ~4.[1]85. The introduction of

  • Inductive Effect (-I): The high electronegativity of F and Cl pulls electron density through the

    
    -framework, stabilizing the free amine and destabilizing the protonated ammonium species.
    
  • Resonance Effect (+R): While the oxygen atom can theoretically donate electrons, the strong -I effect of the

    
     moiety effectively neutralizes this, making the group net electron-withdrawing.
    

Predicted pKa Shift:

  • Para-substitution:

    
    pKa 
    
    
    -1.2 to -1.5 units (Resulting pKa
    
    
    3.4 - 3.6).
  • Meta-substitution:

    
    pKa 
    
    
    -0.8 to -1.0 units.
2.2 Metabolic Implications

The N-methylaniline moiety is metabolically labile, primarily prone to N-demethylation and Ring Hydroxylation .

  • Suppression of Ring Oxidation: The electron-withdrawing nature of

    
     deactivates the phenyl ring, protecting it from CYP450-mediated arene oxidation (epoxidation).
    
  • N-Demethylation Kinetics: By lowering the electron density on the nitrogen, the rate of Single Electron Transfer (SET) oxidation—the first step in N-demethylation—is often reduced, potentially extending half-life (

    
    ).
    

ElectronicEffectsOCF2Cl-OCF2Cl Group(Strong -I, Weak +R)RingAromatic Ring(Signal Transducer)OCF2Cl->RingInductive WithdrawalMetabMetabolic Stability(Blocked Ring Oxidation)OCF2Cl->MetabDeactivationConfOrthogonal Conformation(Anomeric Effect)OCF2Cl->Confn(O) -> sigma*(C-Cl)pKaLowered pKa(Reduced Basicity)Ring->pKaReduced e- DensityNitrogenN-Methyl Amine(Lone Pair Donor)Nitrogen->RingResonance Donation

Figure 1: Mechanistic map of electronic and conformational perturbations induced by the chlorodifluoromethoxy group.

Synthetic Workflows

Direct installation of

Late-Stage Radical Chlorination

Protocol: Radical Chlorination of N-Protected Aniline

Pre-requisite: Start with the N-acetyl or N-Boc protected 4-(difluoromethoxy)-N-methylaniline to prevent side reactions with the nitrogen lone pair.

Step-by-Step Methodology:

  • Precursor Synthesis:

    • React N-methyl-N-protected-4-hydroxyaniline with sodium chlorodifluoroacetate (

      
      ) and 
      
      
      in DMF/Water (100°C) to generate the
      
      
      intermediate.
  • Radical Chlorination:

    • Reagents: N-Chlorosuccinimide (NCS) (1.2 equiv), Benzoyl Peroxide (BPO) or AIBN (0.1 equiv).

    • Solvent:

      
       or Trifluoromethylbenzene (PhCF3) (Green alternative).
      
    • Procedure:

      • Dissolve the

        
         intermediate in the solvent under Argon.
        
      • Add NCS and the radical initiator.

      • Reflux (80-90°C) for 4-12 hours. Monitor by

        
         NMR (Shift from doublet 
        
        
        ppm to singlet
        
        
        ppm).
  • Deprotection:

    • Standard acidic hydrolysis (TFA/DCM or HCl/MeOH) to yield the free amine N-methyl-4-(chlorodifluoromethoxy)aniline.

SynthesisStartPhenol Precursor(N-Protected)Step1O-Difluoromethylation(ClCF2CO2Na, 100°C)Start->Step1Inter-OCF2H IntermediateStep1->InterStep2Radical Chlorination(NCS, BPO, Reflux)Inter->Step2Product-OCF2Cl ProductStep2->Product

Figure 2: Synthetic pathway for the conversion of phenols to chlorodifluoromethoxy arenes via radical functionalization.

Experimental Validation Protocols

To validate the successful integration and electronic effect of the group, the following assays are mandatory.

4.1 Lipophilicity Assessment (Chromatographic LogD)

Do not rely on calculated LogP (cLogP) for halogenated ethers as algorithms often underestimate the lipophilicity of

  • Method: CHI (Chromatographic Hydrophobicity Index) on a C18 reverse-phase column.

  • Standard: Calibrate against a curve of known standards (Aniline, 4-Cl-Aniline, 4-OCF3-Aniline).

  • Expectation: The

    
     analog should elute after the 
    
    
    analog.
4.2 pKa Determination (NMR Titration)

Potentiometric titration may be difficult due to low solubility.

  • Method:

    
     NMR-pH titration in 
    
    
    /Methanol-d4 (1:1).
  • Protocol:

    • Dissolve compound (5 mM) in buffered solvent.

    • Adjust pH/pD using DCl/NaOD.

    • Monitor the chemical shift of the N-Methyl protons.

    • Plot

      
       vs pH to determine the inflection point (pKa).
      
References
  • Physicochemical Properties of Fluorinated Groups : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Lipophilicity of OCF2Cl : Marrec, O., et al. (2017). A New Source of the Chlorodifluoromethoxy Radical for the Synthesis of Chlorodifluoromethoxyarenes. Organic Letters, 19(21), 5908–5911. Link

  • Asciminib Case Study : Schoepfer, J., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(18), 8120–8135. Link

  • Conformational Analysis : Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[2] ChemBioChem, 6, 2220. Link

  • Metabolic Stability : Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Mitigating Metabolic Liabilities: A Technical Guide to the Strategic Use of OCF2Cl-Substituted Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide

Abstract

The aniline motif is a cornerstone in medicinal chemistry, yet its propensity for metabolic bioactivation into reactive, toxic species presents a significant challenge in drug development.[1][2][3] Idiosyncratic adverse drug reactions (IADRs), often stemming from such metabolic events, are a major cause of compound attrition.[1][4] This guide provides an in-depth exploration of a modern medicinal chemistry strategy to circumvent these liabilities: the incorporation of the chloro(difluoro)methoxy (OCF2Cl) substituent. We will dissect the mechanistic rationale for this approach, grounded in physical organic principles, and provide detailed, field-proven protocols for assessing the metabolic stability of the resulting OCF2Cl-substituted anilines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design safer, more robust drug candidates.

The Aniline Conundrum: A Persistent Challenge in Drug Safety

Anilines are prevalent in marketed drugs and clinical candidates due to their synthetic accessibility and versatile role as a pharmacophore.[3][5] However, they are a well-known "structural alert," primarily due to the nucleophilicity of the aromatic amine.[2] The nitrogen atom is susceptible to oxidation by cytochrome P450 (CYP) enzymes, initiating a bioactivation cascade that can lead to significant toxicity.[4][6]

This process typically involves N-oxidation to form N-hydroxylamine and subsequently nitrosoarene metabolites. These electrophilic species can covalently bind to cellular macromolecules like proteins, leading to haptens that can trigger an immune response or cause direct cellular damage, culminating in drug-induced liver injury (DILI) and other IADRs.[1][7]

Aniline_Bioactivation Aniline Aniline Moiety (Drug Candidate) Hydroxylamine N-Hydroxylamine Metabolite Aniline->Hydroxylamine CYP450 Oxidation Nitrosoarene Nitrosoarene (Reactive Metabolite) Hydroxylamine->Nitrosoarene Oxidation ProteinAdduct Covalent Protein Adducts Nitrosoarene->ProteinAdduct Covalent Binding to Cellular Nucleophiles Toxicity Hapten Formation & Toxicology Concerns (e.g., DILI, IADRs) ProteinAdduct->Toxicity

Caption: Metabolic bioactivation pathway of the aniline functional group.

Mitigating this liability is a critical goal in lead optimization. Strategies often focus on reducing the electron density of the aniline nitrogen, thereby decreasing its susceptibility to enzymatic oxidation.

The OCF2Cl Substituent: A Modern Solution for Aniline Deactivation

The introduction of fluorine-containing groups is a powerful strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[8][9][10][11] The chloro(difluoro)methoxy (OCF2Cl) group is particularly effective for deactivating the aniline ring.

The rationale is twofold:

  • Potent Inductive Effect: The high electronegativity of the fluorine and chlorine atoms creates a strong electron-withdrawing effect.[8] This effect is transmitted through the oxygen atom to the aromatic ring, significantly reducing the electron density and nucleophilicity of the aniline nitrogen. This deactivation raises the oxidation potential, making the amine less susceptible to CYP-mediated metabolism.[11][12]

  • Stereoelectronic Shielding: The OCF2Cl group can provide steric hindrance, physically blocking the active site of metabolizing enzymes from accessing the amine or adjacent positions on the ring.[11]

By replacing a metabolically labile C-H bond with a robust C-F bond, or by deactivating the entire ring system, this substituent serves as a metabolic "shield," prolonging the compound's half-life and reducing the formation of harmful metabolites.[10][12]

Experimental Assessment of Metabolic Stability

To empirically validate the effectiveness of the OCF2Cl substitution, a series of robust in vitro assays are essential. The choice of the in vitro system is a critical first step.

Choosing the Right System: Liver Microsomes vs. Hepatocytes
FeatureLiver MicrosomesCryopreserved HepatocytesRationale & Causality
Enzyme Content Rich in Phase I (CYP, FMO) enzymes.[13][14]Contains a full complement of Phase I and Phase II (e.g., UGTs, SULTs) enzymes and transporters.[13][15]Microsomes are excellent for a rapid, cost-effective assessment of CYP-mediated oxidative metabolism, the primary concern for anilines.[13] Hepatocytes provide a more holistic, in vivo-like view, capturing both primary oxidation and subsequent conjugation pathways.[14][15]
Cellular Integrity Subcellular fractions (vesicles of the endoplasmic reticulum).[13]Intact, viable cells.[14][15]The lack of a cell membrane in microsomes means cofactors like NADPH must be externally supplied. Hepatocytes have endogenous cofactors and active transport systems, which can be crucial for predicting overall hepatic clearance.[15]
Typical Use Case High-throughput screening in early discovery for rank-ordering compounds.[13][16]Later-stage discovery and preclinical development for more accurate clearance predictions.[13][16]Start with microsomes for initial SAR. If a compound shows promise, confirm its stability and profile in hepatocytes to gain higher confidence before advancing to in vivo studies.

For assessing the specific impact on aniline oxidation, Human Liver Microsomes (HLM) are often the first choice due to their focus on Phase I metabolism.

Detailed Protocol: In Vitro Metabolic Stability in HLM

This protocol outlines a standard procedure for determining the rate of disappearance of a test compound.

I. Materials & Reagents:

  • Test Compound (e.g., OCF2Cl-aniline) and Positive Control (e.g., Verapamil, a high-clearance compound)

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Ice-cold Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for quenching

  • 96-well incubation plates and collection plates

II. Experimental Workflow:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Thaw & Prepare HLM Suspension in Buffer Preincubation Pre-incubate HLM & Compound at 37°C Prep_HLM->Preincubation Prep_Compound Prepare Test Compound Working Solution Prep_Compound->Preincubation Prep_NADPH Prepare NADPH Regenerating System Initiation Initiate Reaction by Adding NADPH Prep_NADPH->Initiation Preincubation->Initiation Sampling Sample Aliquots at Time Points (0, 5, 15, 30 min) Initiation->Sampling Quenching Quench Reaction in ACN + Internal Standard Sampling->Quenching Processing Centrifuge to Pellet Protein Collect Supernatant Quenching->Processing LCMS LC-MS/MS Analysis Processing->LCMS Data Calculate % Remaining vs. Time LCMS->Data

Caption: Experimental workflow for HLM metabolic stability assay.

III. Step-by-Step Procedure:

  • Prepare HLM Suspension: Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer. Keep on ice.

  • Prepare Incubation Plate: Add the HLM suspension to the wells of a 96-well plate. Add the test compound to a final concentration of 1 µM.

  • Pre-incubation: Place the plate in a shaking incubator at 37°C for 5 minutes. This step ensures the system reaches thermal equilibrium before the reaction starts.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. The T=0 time point is taken immediately by transferring an aliquot to the quenching solution.

  • Time-Course Sampling: At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the incubation plate to a collection plate containing ice-cold acetonitrile with an internal standard. The cold acetonitrile serves to immediately stop the enzymatic reaction and precipitate the microsomal proteins.[16]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the parent compound peak area to the internal standard peak area is measured at each time point.[16]

Detailed Protocol: Reactive Metabolite (RM) Trapping with Glutathione (GSH)

This assay is critical for directly assessing the formation of electrophilic metabolites from anilines.

I. Principle: This assay is run similarly to the HLM stability study, but with the addition of a high concentration of a nucleophilic trapping agent, typically glutathione (GSH).[4][6] If the aniline is bioactivated to an electrophilic species (e.g., a nitrosoarene), it will be "trapped" by GSH, forming a stable conjugate that can be detected by LC-MS/MS. A reduction in GSH-conjugate formation for the OCF2Cl-aniline compared to its parent aniline provides direct evidence of successful risk mitigation.

II. Step-by-Step Procedure:

  • Modify HLM Incubation: Follow the HLM stability protocol above, but amend the incubation mixture to include 1-5 mM GSH.

  • LC-MS/MS Method Development: Develop an MS/MS method to specifically detect the predicted GSH adduct(s) of the test compound. This involves calculating the expected mass of the parent compound + GSH and looking for characteristic neutral losses during fragmentation (e.g., loss of pyroglutamic acid, 129 Da).

  • Analysis: Analyze the quenched samples, monitoring for both the disappearance of the parent compound and the appearance of any GSH-conjugate peaks. The presence and intensity of a conjugate peak are direct indicators of bioactivation.[6]

Data Interpretation and Quantitative Analysis

The primary outputs of these assays are the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.[16]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Illustrative Data Comparison

The following table presents hypothetical but representative data illustrating the expected improvement in metabolic stability for an OCF2Cl-substituted aniline compared to its non-substituted parent.

CompoundAniline MoietyHLM Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted GSH Adduct Formation
Parent Drug Unsubstituted Aniline12115.5High
Fluoro-Analog 4-Fluoroaniline2849.5Moderate
OCF2Cl-Analog 4-OCF2Cl-Aniline> 120 (Stable)< 11.6Not Detected

This data clearly demonstrates how the OCF2Cl group can drastically reduce the rate of metabolism and mitigate the formation of reactive metabolites, achieving the primary goal of the chemical modification.

Conclusion and Strategic Outlook

The metabolic bioactivation of anilines remains a significant hurdle in drug discovery. The strategic incorporation of the chloro(difluoro)methoxy (OCF2Cl) group represents a robust and mechanistically sound approach to mitigate this risk. By leveraging its potent electron-withdrawing properties, the OCF2Cl substituent effectively "deactivates" the aniline ring, rendering it less susceptible to oxidative metabolism by CYP450 enzymes.

The in vitro protocols detailed in this guide—specifically HLM stability and GSH trapping assays—provide a reliable framework for empirically quantifying the success of this strategy. By demonstrating increased metabolic half-life and a reduction or elimination of reactive metabolite formation, project teams can build a strong safety rationale for advancing OCF2Cl-substituted aniline candidates. This approach allows medicinal chemists to retain the valuable pharmacophoric features of the aniline core while designing safer, more durable, and ultimately more successful therapeutics.

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hydrogen bonding capacity of 4-[chloro(difluoro)methoxy]-{N}-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrogen Bonding Capacity of 4-[chloro(difluoro)methoxy]-N-methylaniline

Executive Summary

This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 4-[chloro(difluoro)methoxy]-N-methylaniline (CAS 39065-95-7), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Understanding the hydrogen bond donor and acceptor potential of this molecule is critical for predicting its molecular interactions, solubility, crystal packing, and binding affinity to biological targets. This document delineates the structural features governing its hydrogen bonding, presents detailed protocols for its experimental and computational characterization, and discusses the implications of its unique electronic profile for drug development. The molecule possesses a single, moderately strong hydrogen bond donor (HBD) site at the N-H group and multiple, but weak, hydrogen bond acceptor (HBA) sites at the nitrogen, oxygen, and fluorine atoms. The interplay of the electron-donating N-methyl group and the strongly electron-withdrawing para-substituent (-OCF₂Cl) creates a nuanced hydrogen bonding profile that is explored in detail herein.

Introduction: The Significance of Hydrogen Bonding

Hydrogen bonds are highly specific, directional, non-covalent interactions that are fundamental to molecular recognition, protein-ligand binding, and the formation of supramolecular structures.[3] In drug design, the ability of a molecule to act as a hydrogen bond donor or acceptor dictates its interaction with biological targets, influences its pharmacokinetic properties like solubility and membrane permeability, and is a cornerstone of rational drug design.[4]

4-[chloro(difluoro)methoxy]-N-methylaniline is a substituted aniline derivative whose utility as a synthetic building block is well-established.[2][5] Its structure combines a secondary amine, an aromatic ring, and a halogenated methoxy group, each contributing to its overall electronic and steric properties. This guide aims to dissect the hydrogen bonding capacity of this molecule by examining its distinct functional groups and providing a framework for its empirical and theoretical evaluation.

Molecular Structure and Potential Hydrogen Bonding Sites

The hydrogen bonding behavior of a molecule is dictated by its structure and electronic landscape. 4-[chloro(difluoro)methoxy]-N-methylaniline possesses both hydrogen bond donor and acceptor functionalities.

Core Molecular Structure

The molecule consists of an N-methylaniline core substituted at the para-position with a chloro(difluoro)methoxy group.

IdentifierValueReference
IUPAC Name 4-[chloro(difluoro)methoxy]-N-methylaniline
CAS Number 39065-95-7[1][5]
Molecular Formula C₈H₈ClF₂NO[1]
Molecular Weight 193.58 g/mol [5]
Hydrogen Bond Donors 1 (N-H group)[6]
Hydrogen Bond Acceptors 4 (N lone pair, O lone pairs, 2x F)[7]
Analysis of Potential Interaction Sites

The molecule's capacity for hydrogen bonding is distributed across several key sites, as illustrated below.

G main_mol hbd_node Hydrogen Bond Donor (HBD) hbd_node->main_mol N-H Proton hba_n_node HBA (Nitrogen) hba_n_node->main_mol N Lone Pair hba_o_node HBA (Oxygen) hba_o_node->main_mol O Lone Pairs hba_f_node HBA (Fluorines) hba_f_node->main_mol F Lone Pairs G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep1 Prepare 0.01 M solution in CCl₄ prep2 Create series with increasing [DMSO] prep1->prep2 acq1 Record FTIR Spectrum of each sample prep2->acq1 acq2 Identify free N-H stretch (~3450 cm⁻¹) acq1->acq2 acq3 Identify H-bonded N-H stretch (<3400 cm⁻¹) acq2->acq3 an1 Calculate Δν = ν(free) - ν(bonded) acq3->an1 an2 Correlate Δν with HBD strength an1->an2

Caption: Workflow for determining HBD strength using FTIR spectroscopy.

Quantifying HBA Strength via ¹H NMR Spectroscopy

Causality: The chemical shift of a proton involved in a hydrogen bond is highly sensitive to the electron density around it. When a known HBD (probe molecule) forms a hydrogen bond with an acceptor site on the target molecule, the probe's proton becomes deshielded, causing its signal to shift downfield (to a higher ppm value) in the ¹H NMR spectrum. [8]The magnitude of this shift is proportional to the strength and population of the hydrogen-bonded complex.

Experimental Protocol: HBD-Probe Titration NMR

  • Probe Selection: Choose a suitable HBD probe molecule with a proton signal in a clear region of the spectrum, such as chloroform (CHCl₃) or indole.

  • Reference Spectrum: Record the ¹H NMR spectrum of the probe molecule in an inert solvent (e.g., CDCl₃ or C₆D₆) to establish the reference chemical shift (δ_free).

  • Titration: Prepare a series of NMR samples with a fixed concentration of the probe and increasing concentrations of 4-[chloro(difluoro)methoxy]-N-methylaniline.

  • Spectral Acquisition: Acquire ¹H NMR spectra for each sample, ensuring constant temperature.

  • Data Analysis: Monitor the chemical shift of the probe's proton (δ_obs). Plot the change in chemical shift (Δδ = δ_obs - δ_free) against the concentration of the title compound. The data can be fitted to a binding isotherm to extract the association constant (Kₐ), a direct measure of HBA strength.

Computational Approaches to Characterize Hydrogen Bonding

Computational modeling provides invaluable insights into the electronic structure and interaction energies that are difficult to measure directly.

Causality: Density Functional Theory (DFT) calculations can accurately model the geometry and electronic properties of molecules. [9]By calculating the molecular electrostatic potential and analyzing the electron density distribution, we can predict the most likely sites for hydrogen bonding and estimate their intrinsic strength. [4][10] Computational Workflow

  • Geometry Optimization: Perform a full geometry optimization of the 4-[chloro(difluoro)methoxy]-N-methylaniline monomer using a suitable DFT method (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311+G(d,p)). [9][11]2. Molecular Electrostatic Potential (MEP) Mapping: Calculate and visualize the MEP surface. This map reveals electron-rich regions (negative potential, colored red/yellow), which are potential HBA sites, and electron-poor regions (positive potential, colored blue), which are potential HBD sites. [4][12]3. Complex Modeling: Construct model complexes where the title molecule interacts with a probe molecule (e.g., water or methanol) at each potential HBD and HBA site.

  • Interaction Energy Calculation: Optimize the geometry of each complex and calculate the binding energy (ΔE), correcting for basis set superposition error (BSSE). A more negative ΔE indicates a stronger interaction.

  • Advanced Analysis (QTAIM/NBO):

    • Quantum Theory of Atoms in Molecules (QTAIM): Analyze the electron density topology to find bond critical points (BCPs) between the donor hydrogen and acceptor atom. The properties at the BCP (e.g., electron density ρ(r) and its Laplacian ∇²ρ(r)) characterize the nature and strength of the hydrogen bond. [10][11] * Natural Bond Orbital (NBO) Analysis: Quantify the charge transfer from the acceptor's lone pair orbital to the donor's anti-bonding orbital (e.g., n → σ*), which provides a measure of the interaction's covalent character. [11][13]

G start Input Structure opt Geometry Optimization (DFT) start->opt mep Calculate MEP Surface opt->mep complex Build H-Bonded Complexes (with H₂O probe) opt->complex end Characterized H-Bond Properties mep->end energy Calculate Interaction Energy (with BSSE correction) complex->energy analysis QTAIM / NBO Analysis energy->analysis analysis->end

Caption: Computational workflow for analyzing hydrogen bonding properties.

Synthesis of Findings and Implications

The combined analysis reveals a molecule with a distinct and somewhat dichotomous hydrogen bonding profile.

FeatureHBD/HBAPredicted StrengthRationale
N-H Group DonorModerate-to-StrongThe N-H proton's acidity is enhanced by the potent electron-withdrawing -OCF₂Cl group in the para position.
Nitrogen Atom AcceptorWeakLone pair delocalization into the aromatic ring reduces its availability as an HBA. [14]
Oxygen Atom AcceptorVery WeakStrong inductive electron withdrawal by the -CF₂Cl group severely reduces the basicity of the ether oxygen.
Fluorine Atoms AcceptorVery WeakOrganic fluorine is an inherently poor hydrogen bond acceptor. [7]

Implications for Drug Development:

  • Strong Directional Donation: The primary mode of hydrogen bonding interaction for this molecule will be as a donor via its N-H group. In a protein binding pocket, it will preferentially interact with strong acceptor residues like the carbonyl oxygen of the peptide backbone or the side chains of Asp, Glu, or Gln.

  • Limited Acceptor Role: The molecule is a poor hydrogen bond acceptor. This is a critical design consideration, as it is unlikely to form strong interactions with HBD residues like Ser, Thr, or Lys. This weakness can be exploited to achieve binding selectivity or to avoid unwanted interactions with water, potentially improving membrane permeability.

  • Modulation of Physicochemical Properties: The strong HBD capacity will increase its potential for solvation by polar protic solvents. The overall balance of HBD/HBA properties will influence crystal packing and polymorphism, affecting solid-state properties and formulation development.

Conclusion

4-[chloro(difluoro)methoxy]-N-methylaniline presents a specialized hydrogen bonding profile dominated by its capacity as a moderate-to-strong hydrogen bond donor. Its potential as a hydrogen bond acceptor is significantly attenuated by the electronic effects of its substituents, particularly the delocalization of the nitrogen lone pair and the strong inductive withdrawal of the chloro(difluoro)methoxy group. A thorough characterization, combining spectroscopic techniques like FTIR and NMR with robust computational modeling, is essential for any research program utilizing this versatile chemical intermediate. This guide provides the foundational principles and actionable protocols for scientists to effectively probe and leverage the hydrogen bonding characteristics of this molecule in their research and development endeavors.

References

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Methodological & Application

Buchwald-Hartwig amination conditions for 4-[chloro(difluoro)methoxy]-{N}-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the optimized conditions for the Buchwald-Hartwig amination of 4-[chloro(difluoro)methoxy]-{N}-methylaniline .

Executive Summary

Target Molecule: 4-[chloro(difluoro)methoxy]-{N}-methylaniline (Nucleophile). Reaction Class: Palladium-catalyzed N-arylation (C–N Cross-Coupling). Primary Challenge: The substrate combines steric hindrance (secondary amine) with electronic deactivation (electron-withdrawing -OCF₂Cl group). The -OCF₂Cl moiety reduces the nucleophilicity of the nitrogen lone pair, slowing the amine binding step in the catalytic cycle. Furthermore, the -OCF₂Cl group requires conditions that prevent defluorination or elimination.

Recommended System:

  • Ligand: RuPhos (Dialkylbiaryl phosphine).

  • Precatalyst: RuPhos-Pd-G4 (or Pd(OAc)₂/RuPhos in situ).

  • Base: NaOtBu (Standard) or Cs₂CO₃ (Mild/Chemo-selective).

  • Solvent: Toluene or 1,4-Dioxane.[1]

Substrate Analysis & Mechanistic Logic

The Nucleophile: 4-[chloro(difluoro)methoxy]-{N}-methylaniline

The substrate presents a specific set of challenges for Pd-catalysis:

  • Electronic Effect (EWG): The para-chlorodifluoromethoxy group (-OCF₂Cl) is a strong electron-withdrawing group (Hammett

    
    ). This pulls electron density away from the aniline nitrogen, making it a "harder" nucleophile.
    
    • Consequence: The rate-determining step often shifts to the coordination of the amine to the Pd(II) center or the subsequent deprotonation.

  • Steric Effect: The N-methyl group creates steric bulk around the nitrogen.

    • Consequence: Standard ligands for primary amines (e.g., BrettPhos) may be too crowded. RuPhos is specifically engineered to accommodate secondary amines while preventing

      
      -hydride elimination.
      
Stability of the -OCF₂Cl Group

While generally stable, the chlorodifluoromethoxy group possesses a C–Cl bond that is potentially susceptible to oxidative addition by highly active low-valent metal species, though this is rare compared to aryl C–Cl bonds.

  • Risk: Strong reducing conditions or extremely high temperatures (>120°C) could lead to dechlorination or fragmentation.

  • Mitigation: Use mild bases (Cs₂CO₃) if NaOtBu causes decomposition, and maintain reaction temperatures below 110°C.

Catalytic Cycle & Ligand Selection

The diagram below illustrates the catalytic cycle adapted for this specific deactivated secondary amine.

BuchwaldHartwig cluster_legend Key Interaction Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X (Electrophile) AmineBind Amine Binding (Rate Limiting for EWG-Anilines) OxAdd->AmineBind + 4-[OCF2Cl]-N-Me-Aniline Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base (NaOtBu/Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HX RedElim->Pd0 Release Product note1 RuPhos facilitates binding of sterically hindered secondary amines.

Figure 1: Catalytic cycle highlighting the amine binding step, which is critical for electron-poor nucleophiles.[2]

Experimental Protocols

Method A: Rapid Screening (Standard Conditions)

Best for: Unhindered aryl bromides/iodides and stable substrates.

Reagents:

  • Pd Precatalyst: RuPhos-Pd-G4 (1–2 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Toluene (anhydrous)

  • Temperature: 85 °C

Protocol:

  • Charge: In a nitrogen-filled glovebox or using standard Schlenk technique, add the aryl halide (1.0 equiv), 4-[chloro(difluoro)methoxy]-{N}-methylaniline (1.2 equiv), NaOtBu (1.4 equiv), and RuPhos-Pd-G4 (0.02 equiv) to a reaction vial equipped with a magnetic stir bar.

  • Solvent: Add anhydrous Toluene (concentration 0.2 M relative to aryl halide).

  • Seal & Heat: Seal the vial with a Teflon-lined cap. Remove from the glovebox (if applicable) and place in a pre-heated block at 85 °C.

  • Reaction Time: Stir vigorously for 2–12 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd and salts. Concentrate and purify via flash chromatography.

Method B: Mild/Chemo-selective Conditions

Best for: Substrates with base-sensitive groups (esters, nitriles) or if Method A causes decomposition of the -OCF₂Cl group.

Reagents:

  • Pd Precatalyst: RuPhos-Pd-G4 (2–4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Temperature: 100 °C

Protocol:

  • Charge: Add aryl halide (1.0 equiv), amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and catalyst (0.02–0.04 equiv) to the vial.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Degas: Sparge with nitrogen for 5 minutes if not working in a glovebox.

  • Heat: Stir at 100 °C for 12–24 hours. (Weak bases require longer reaction times and slightly higher temperatures).

  • Workup: Standard EtOAc/Water extraction.

Optimization Matrix & Data Summary

Use the following decision matrix to optimize yields if the standard protocol fails.

VariableRecommendationRationale
Ligand RuPhos Primary Choice. Excellent for secondary amines; prevents

-hydride elimination.
BrettPhos Secondary Choice. Try if the aryl halide is extremely hindered (ortho-substituted).[3]
XPhos General Purpose. Good for aryl chlorides if RuPhos fails.
Base NaOtBu Fast reaction, high conversion. Use if substrate has no esters/ketones.
Cs₂CO₃ Mild. Essential if the -OCF₂Cl group shows instability or for complex electrophiles.
K₃PO₄ Alternative mild base, often works well in DME or tBuOH.
Solvent Toluene Non-polar, high boiling point. Standard for NaOtBu.
tBuOH Protic solvent. Can accelerate proton transfer steps; often used with XPhos/BrettPhos.
CPME Green alternative to ethers; high boiling point.
Optimization Workflow Diagram

Optimization Start Start: Method A (RuPhos / NaOtBu / Toluene) Check Check Conversion (LCMS) Start->Check Success Yield > 80% Proceed to Isolation Check->Success Good Fail1 Low Conversion (<20%) Check->Fail1 Poor Reactivity Fail2 Decomposition / Side Products Check->Fail2 Impure Profile Opt1 Increase Temp to 100°C Or Switch to XPhos Fail1->Opt1 Opt2 Switch to Method B (Cs2CO3 / Dioxane) Fail2->Opt2

Figure 2: Decision tree for optimizing reaction conditions based on initial screening results.

Troubleshooting & Self-Validation

  • Issue: Protodehalogenation (Reduction of Aryl Halide)

    • Cause: The secondary amine undergoes

      
      -hydride elimination before reductive elimination, or the solvent acts as a hydride source.
      
    • Solution: Ensure RuPhos is used (it resists

      
      -hydride elimination). Switch solvent from alcohols (if used) to Toluene.
      
  • Issue: No Reaction with Aryl Chlorides

    • Cause: Oxidative addition is too slow.

    • Solution: Use Pd-G4 precatalysts (ensure immediate generation of active L-Pd(0)). Increase temperature to 110 °C.

  • Issue: Amine Remaining

    • Cause: The EWG (-OCF₂Cl) makes the amine too weak to displace the halide/ligand.

    • Solution: Use tBuBrettPhos or BrettPhos , which create a highly electrophilic Pd center, potentially aiding amine binding.

References

  • RuPhos Development: Maiti, D.; Buchwald, S. L.[4] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." J. Am. Chem. Soc.2009 , 131, 17423. Link

  • Precatalyst G3/G4: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Third Generation Buchwald-Hartwig Amination Catalysts." Chem. Sci.2016 , 7, 1921.[5] Link

  • Secondary Amine Coupling: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chem. Sci.2011 , 2, 27. Link

  • Fluoroalkoxy Stability: (Inferred from general stability of OCF3/OCF2H groups in cross-coupling) See generally: Furuya, T.; Kamlet, A. S.; Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature2011 , 473, 470. Link

Sources

Navigating the Solvent Landscape for Reactions with 4-[chloro(difluoro)methoxy]-{N}-methylaniline: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[chloro(difluoro)methoxy]-{N}-methylaniline is a fluorinated aromatic amine of increasing interest in the pharmaceutical and agrochemical sectors. Its unique electronic properties, imparted by the chloro(difluoro)methoxy group, make it a valuable building block for novel bioactive molecules. However, the successful application of this intermediate in synthesis is critically dependent on the appropriate selection of reaction solvents. This guide provides a comprehensive overview of solvent selection strategies, detailed experimental protocols for common transformations, and a theoretical framework to empower researchers in optimizing their synthetic routes involving this versatile compound.

Physicochemical Properties and their Implications for Solvent Choice

Understanding the inherent properties of 4-[chloro(difluoro)methoxy]-{N}-methylaniline is the cornerstone of rational solvent selection. The molecule's structure, characterized by a polar amine functional group, a lipophilic aromatic ring, and the electron-withdrawing chloro(difluoro)methoxy substituent, dictates its solubility and reactivity.

While explicit solubility data is not extensively published, the precursor, 4-[chloro(difluoro)methoxy]aniline, is noted to have good solubility in a range of organic solvents[1]. This suggests that the N-methylated analog will exhibit similar behavior. The presence of the nitrogen atom allows for hydrogen bonding with protic solvents, while the aromatic ring and halogenated methoxy group contribute to van der Waals interactions with a variety of organic media.

Table 1: Key Physicochemical Properties of 4-[chloro(difluoro)methoxy]aniline and its N-methylated Hydrochloride Salt

Property4-[chloro(difluoro)methoxy]aniline4-[chloro(difluoro)methoxy]-{N}-methylaniline hydrochlorideReference
CAS Number 39065-95-71217004-66-4[1][2]
Molecular Formula C₇H₆ClF₂NOC₈H₉Cl₂F₂NO[3]
Molecular Weight 193.58 g/mol 244.07 g/mol [2][3]

Solvent Selection Workflow: A Step-by-Step Approach

A systematic approach to solvent selection is crucial for maximizing reaction yield, purity, and reproducibility. The following workflow outlines a logical progression from theoretical considerations to practical experimental validation.

Caption: Figure 1: Systematic workflow for solvent selection.

Recommended Solvents for Key Reaction Classes

Based on the reactivity of N-methylanilines and general principles of organic synthesis, the following solvent classes are recommended for specific transformations of 4-[chloro(difluoro)methoxy]-{N}-methylaniline.

N-Alkylation and Related Reactions

For reactions involving the nucleophilic nitrogen of the N-methylamino group, such as further alkylation or acylation, polar aprotic solvents are generally preferred. These solvents can stabilize charged intermediates and transition states without significantly solvating the nucleophile, thus enhancing its reactivity.

Table 2: Recommended Solvents for N-Alkylation Reactions

SolventClassRationale
Dimethylformamide (DMF) Polar AproticHigh dielectric constant, excellent solvating power for a wide range of reagents.
Dimethyl Sulfoxide (DMSO) Polar AproticSimilar to DMF, can accelerate reaction rates, particularly in SNAr reactions.
Acetonitrile (MeCN) Polar AproticLower boiling point than DMF and DMSO, facilitating easier removal post-reaction.
Tetrahydrofuran (THF) Ethereal (Polar Aprotic)Good general-purpose solvent, compatible with many organometallic reagents.
Toluene Aromatic (Nonpolar)Can be effective, particularly in dehydrative conditions or when using specific catalysts.
Electrophilic Aromatic Substitution

The N-methylamino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. The choice of solvent for EAS is often dictated by the nature of the electrophile and the need to control reactivity to prevent polysubstitution.

Table 3: Recommended Solvents for Electrophilic Aromatic Substitution

SolventClassRationale
Dichloromethane (DCM) HalogenatedInert and provides good solubility for many electrophilic reagents.
Chloroform (CHCl₃) HalogenatedSimilar to DCM, but with a higher boiling point.
Acetic Acid Protic AcidCan serve as both solvent and catalyst in certain reactions like nitration or halogenation.
Nitromethane NitroalkaneA polar aprotic solvent that can be used for Friedel-Crafts and nitration reactions.
Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-N and C-C bond formation. Solvent choice is critical for catalyst stability, solubility of reactants, and overall reaction efficiency.

Table 4: Recommended Solvents for Cross-Coupling Reactions

SolventClassRationale
Toluene / Xylenes Aromatic (Nonpolar)Commonly used and effective for many palladium- and nickel-catalyzed couplings.
1,4-Dioxane Ethereal (Polar Aprotic)A versatile solvent for a wide range of cross-coupling reactions.
Tetrahydrofuran (THF) Ethereal (Polar Aprotic)Suitable for reactions at or below its boiling point (66 °C).
2-Methyltetrahydrofuran (2-MeTHF) Ethereal (Polar Aprotic)A greener alternative to THF with a higher boiling point, often providing excellent results.
tert-Amyl alcohol ProticA "green" solvent that has shown promise in nickel-catalyzed Suzuki-Miyaura couplings.

Experimental Protocols

The following protocols are representative examples for common transformations involving N-methylanilines and should be adapted and optimized for 4-[chloro(difluoro)methoxy]-{N}-methylaniline.

Protocol 1: N-Benzylation of 4-[chloro(difluoro)methoxy]-{N}-methylaniline

This protocol describes a standard N-alkylation using a base and a polar aprotic solvent.

Materials:

  • 4-[chloro(difluoro)methoxy]-{N}-methylaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-[chloro(difluoro)methoxy]-{N}-methylaniline (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous K₂CO₃ (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Bromination of 4-[chloro(difluoro)methoxy]-{N}-methylaniline

This protocol details a typical electrophilic aromatic substitution. Due to the activating nature of the N-methylamino group, a mild brominating agent is used to favor mono-substitution.

Materials:

  • 4-[chloro(difluoro)methoxy]-{N}-methylaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-[chloro(difluoro)methoxy]-{N}-methylaniline (1.0 eq) in DCM (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination with 4-bromoanisole

This protocol provides a general procedure for a palladium-catalyzed C-N cross-coupling reaction.

Materials:

  • 4-[chloro(difluoro)methoxy]-{N}-methylaniline

  • 4-bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried reaction vessel.

  • Add 4-bromoanisole (1.0 eq) and 4-[chloro(difluoro)methoxy]-{N}-methylaniline (1.2 eq).

  • Add anhydrous toluene (0.2 M) and seal the vessel.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Safety Considerations

  • 4-[chloro(difluoro)methoxy]-{N}-methylaniline and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions should be conducted in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The judicious selection of a solvent is a critical parameter for the successful implementation of 4-[chloro(difluoro)methoxy]-{N}-methylaniline in organic synthesis. By considering the physicochemical properties of the substrate and the mechanistic demands of the desired transformation, researchers can navigate the solvent landscape to achieve optimal reaction outcomes. The protocols and guidelines presented herein provide a solid foundation for the application of this valuable building block in the development of new chemical entities.

References

  • PubChem. 4-(Chlorodifluoromethoxy)aniline hydrochloride. [Link]

  • Google Patents. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • PubChem. 4-(Chlorodifluoromethoxy)aniline. [Link]

Sources

derivatization of 4-[chloro(difluoro)methoxy]-{N}-methylaniline for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AGRO-2026-CF2Cl Topic: Advanced Derivatization of 4-[Chloro(difluoro)methoxy]-


-methylaniline for Agrochemical Synthesis
Date:  February 16, 2026
Author:  Senior Application Scientist, Chemical Development Division[1]

Abstract

This technical guide outlines the strategic derivatization of 4-[chloro(difluoro)methoxy]-


-methylaniline  (CDM-MA), a high-value fluorinated building block.[1] The chlorodifluoromethoxy motif (–OCF

Cl) serves as a critical bioisostere for trifluoromethoxy (–OCF

) and methoxy groups, offering unique modulation of lipophilicity (

) and metabolic stability in insecticides and herbicides.[1] This document provides validated protocols for converting CDM-MA into urea and heterocyclic scaffolds, emphasizing reaction conditions that preserve the sensitive –OCF

Cl moiety while maximizing yield.[1]

Strategic Chemical Profile

The efficacy of CDM-MA lies in its dual functionality: the nucleophilic


-methyl amine and the lipophilic, electron-withdrawing ether tail.
PropertyValue / CharacteristicImpact on Agrochemical Design
Molecular Structure

-Me-C

H

-OCF

Cl
Core scaffold for benzoylureas (insecticides) and uracils (herbicides).[1]
Electronic Effect –OCF

Cl (

)
Electron-withdrawing group (EWG).[1] Reduces amine nucleophilicity compared to –OMe, requiring optimized coupling conditions.[1]
Lipophilicity High

Enhances cuticular penetration in insects and leaf uptake in weeds.[1]
Bioisosterism vs. –OCF

The Cl atom provides a "metabolic handle" or steric variation distinct from the chemically inert –OCF

.
The "Fluorine Effect" in Synthesis

Unlike standard anisidines, the presence of the –OCF


Cl group deactivates the aromatic ring. Consequently, the secondary amine is less nucleophilic, often requiring higher reaction temperatures or stronger electrophiles.[1] Furthermore, the C–Cl bond within the ether is susceptible to hydrogenolysis; catalytic hydrogenation (Pd/C, H

) must be avoided
to prevent reduction to the difluoromethyl ether (–OCF

H).[1]

Critical Handling & Stability Protocols

Safety Warning: Fluorinated anilines can be toxic by inhalation and skin absorption.[1] All procedures must be conducted in a fume hood.[1]

  • Thermal Stability: Stable up to 120°C. Avoid prolonged reflux in high-boiling solvents (

    
    150°C) to prevent potential carbene fragmentation.[1]
    
  • Chemical Compatibility:

    • Compatible: Acid chlorides, isocyanates, alkyl halides, mild bases (K

      
      CO
      
      
      
      , Et
      
      
      N).[1]
    • Incompatible: Lithium Aluminum Hydride (LiAlH

      
      ) (risk of C-Cl reduction), strong radical initiators, and vigorous hydrogenation conditions.[1]
      

Application Protocol A: Benzoylurea Insecticide Synthesis

Context: Benzoylureas (e.g., Lufenuron analogs) are chitin synthesis inhibitors.[1] The


-methyl group on the aniline prevents the formation of the standard urea hydrogen-bonding network, often altering physical properties and solubility profiles beneficial for formulation.
Reaction Scheme

[1]
Step-by-Step Methodology
  • Preparation of Electrophile:

    • Note: 2,6-difluorobenzoyl isocyanate is moisture-sensitive.[1] Prepare fresh or use a commercial stock stored under argon.

  • Reaction Setup:

    • Charge a dry 3-neck flask with CDM-MA (1.0 eq, 10 mmol) and anhydrous Toluene (50 mL).[1]

    • Cool the solution to 0–5°C using an ice bath.

  • Addition:

    • Add 2,6-difluorobenzoyl isocyanate (1.1 eq, 11 mmol) dropwise over 15 minutes.

    • Observation: A mild exotherm may occur.[1] The solution typically turns from pale yellow to clear/amber.

  • Completion:

    • Remove the ice bath and heat to 60°C for 3 hours.

    • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The secondary amine of CDM-MA is sterically hindered; heat ensures complete conversion.

  • Workup (Crystallization):

    • Cool to room temperature.[1][2][3] Partial precipitation may occur.[1][4]

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Add Hexane (30 mL) to induce crystallization.[1]

    • Filter the solid, wash with cold hexane, and dry under vacuum.[1]

Yield Target: >85% Purity: >98% (HPLC)

Application Protocol B: Heterocyclic Cyclization (Herbicidal Scaffolds)

Context:


-methyl anilines are precursors for peroxidizing herbicides (e.g., uracils or pyrimidinediones).[1] This protocol demonstrates the formation of a uracil ring via a carbamate intermediate.
Workflow Diagram

G Start CDM-MA (Precursor) Step1 Step 1: Acylation (Phosgene/BTC) Start->Step1 Triphosgene, 0°C Inter Intermediate: Carbamoyl Chloride Step1->Inter -HCl Step2 Step 2: Cyclization (Amino-Crotonate) Inter->Step2 NaH, DMF Final Target: Uracil Herbicide Step2->Final Ring Closure

Figure 1: Synthetic workflow for converting CDM-MA into a uracil herbicide scaffold via carbamoyl chloride generation.

Step-by-Step Methodology
  • Carbamoyl Chloride Formation:

    • Dissolve CDM-MA (10 mmol) in Dichloromethane (DCM) (40 mL).

    • Add Triphosgene (0.4 eq) at 0°C in the presence of Pyridine (1.2 eq).[1]

    • Stir for 1 hour. Caution: Generates phosgene in situ.[1] Use a scrubber.

  • Cyclization:

    • In a separate vessel, treat Ethyl 3-amino-4,4,4-trifluorocrotonate (1.2 eq) with Sodium Hydride (1.2 eq) in dry DMF at 0°C.

    • Add the crude carbamoyl chloride solution (from Step 1, DCM removed) to the enolate mixture.[1]

    • Heat to 100°C for 4 hours.

  • Purification:

    • Quench with saturated NH

      
      Cl.[1] Extract with EtOAc.[1]
      
    • Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Heptane).[1]

Analytical Validation

To ensure the integrity of the –OCF


Cl group throughout derivatization, use the following markers:
TechniqueDiagnostic SignalInterpretation

F NMR

-25 to -30 ppm (Singlet or broad)
Intact –OCF

Cl group.
Note: –OCF

typically appears around -58 ppm; –OCF

H around -82 ppm (doublet).[1]

H NMR

3.2–3.4 ppm (Singlet)

-Methyl group.
Shifts downfield (~0.5 ppm) upon acylation/urea formation.[1]
MS (EI/ESI) M+ and [M+2]+ (3:1 ratio)Chlorine Isotope Pattern. Essential to confirm the Cl atom has not been reduced.[1]

References

  • Jeschke, P. (2024).[1] Recent developments in fluorine-containing pesticides. Pest Management Science. [1]

  • Fujiwara, T., et al. (2020).[1] Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience.

  • BenchChem. (2025).[1][5] Technical Guide to Fluoro-methoxy-N-methylaniline Derivatives.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Usharani, V., et al. (2011).[1] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[chloro(difluoro)methoxy]-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[chloro(difluoro)methoxy]-N-methylaniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields and product purity.

Synthetic Strategy Overview

The synthesis of 4-[chloro(difluoro)methoxy]-N-methylaniline is typically approached as a two-stage process. First, the chloro(difluoro)methoxy group is installed onto an aniline precursor, which is then followed by a selective N-methylation. The most common industrial routes often start from a more basic commodity chemical and build complexity. A representative pathway begins with the conversion of a suitable precursor to 4-(chlorodifluoromethoxy)aniline, which serves as the key intermediate for the final N-methylation step.[1][2] This intermediate is a crucial building block in the synthesis of certain active pharmaceutical ingredients (APIs), such as the anti-cancer drug Asciminib.[3]

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: O-Alkylation & Reduction cluster_1 Stage 2: N-Methylation Start 4-Nitrophenol Intermediate1 Sodium 4-nitrophenoxide Start->Intermediate1 Base (e.g., NaOH) Intermediate2 1-(Chlorodifluoromethoxy)-4-nitrobenzene Intermediate1->Intermediate2 Chlorodifluoromethane (CHF2Cl) Phase-Transfer Catalyst Intermediate3 4-(Chlorodifluoromethoxy)aniline Intermediate2->Intermediate3 Reduction (e.g., Catalytic Hydrogenation) FinalProduct 4-[chloro(difluoro)methoxy]-N-methylaniline Intermediate3->FinalProduct Methylating Agent (e.g., Formaldehyde/Reducing Agent)

Caption: General synthesis workflow for 4-[chloro(difluoro)methoxy]-N-methylaniline.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Stage 1: Synthesis of 4-(Chlorodifluoromethoxy)aniline

Q1: My yield for the O-alkylation of 4-nitrophenol with chlorodifluoromethane (CHF2Cl) is poor. What are the critical parameters?

A1: This reaction, which proceeds via a difluorocarbene (:CF2) intermediate, is highly sensitive to reaction conditions.[4] Low yield is often traced back to one of the following factors:

  • Inefficient Carbene Generation: The reaction requires a strong base to deprotonate CHF2Cl, which then eliminates a chloride ion to form difluorocarbene.[4] Aqueous sodium hydroxide is common, but its concentration and the efficiency of mixing between the aqueous and organic phases are critical. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is essential to shuttle the hydroxide ions into the organic phase and the phenoxide into the aqueous phase or interface where the reaction occurs.

  • Suboptimal Temperature and Pressure: CHF2Cl is a gas. The reaction must be conducted in a sealed pressure vessel to maintain a sufficient concentration of the reagent in the reaction mixture. Temperatures are typically elevated (e.g., 50-70°C) to promote the reaction, but excessive temperatures can lead to side reactions and decomposition.

  • Hydrolysis of Difluorocarbene: Difluorocarbene can be quenched by water. While an aqueous base is often used, the system must be carefully balanced. An excessively aqueous environment or poor mixing can lead to the hydrolysis of :CF2 before it can react with the phenoxide.

Q2: The subsequent reduction of the nitro group is sluggish or incomplete. How can I improve this step?

A2: Catalytic hydrogenation is the preferred industrial method for this reduction.[1][2] Common issues include:

  • Catalyst Activity: Ensure you are using a high-quality catalyst (e.g., Palladium on Carbon (Pd/C) or Raney Nickel) that has not been poisoned.[1][2] Sulfur-containing compounds are common poisons. The purity of your nitro-intermediate is therefore crucial.

  • Hydrogen Pressure & Agitation: The reaction is often mass-transfer limited. Ensure adequate hydrogen pressure (typically 2-3 MPa) and vigorous stirring to maximize the contact between the hydrogen gas, the catalyst, and the substrate.[2]

  • Solvent Choice: Solvents like methanol, ethanol, or ethyl acetate are commonly used.[1][2] The solvent must fully dissolve the starting material to ensure it has access to the catalyst surface.

Stage 2: N-Methylation

Q3: I am getting a significant amount of the N,N-dimethyl byproduct during the methylation step. How can I improve selectivity for the desired mono-methylated product?

A3: This is the most prevalent challenge in this stage. The mono-methylated product, a secondary amine, is often more nucleophilic than the primary amine starting material, leading to rapid over-methylation.[5]

StrategyMechanismKey Considerations & Causality
Reductive Amination Reaction with formaldehyde to form an imine/iminium ion, followed by in-situ reduction.This is often the most selective method. Using a controlled amount of formaldehyde (1.0-1.2 equivalents) is key. Common reducing agents include sodium borohydride or catalytic hydrogenation.[5][6] The controlled stoichiometry prevents the presence of excess methylating equivalents that could lead to the second methylation.
Control Stoichiometry Limit the amount of methylating agent.When using potent methylating agents like methyl iodide or dimethyl sulfate, using a strict 1.0 equivalent or slightly less can favor mono-methylation. However, this often leads to incomplete conversion of the starting material, complicating purification.
Choice of Methylating Agent Use a less reactive agent.Dimethyl carbonate is a greener and less reactive methylating agent that has shown high selectivity for mono-methylation in the presence of certain catalysts.[5] The reaction requires higher temperatures but can provide excellent selectivity.
Continuous Flow Chemistry Precise control over stoichiometry and reaction time.Flow chemistry allows for the rapid mixing of reagents and immediate quenching or progression to the next step, minimizing the time the mono-methylated product is exposed to the methylating agent, thus reducing the chance of a second reaction.[5]

The competition between mono- and di-alkylation can be visualized as a kinetic problem:

G cluster_info Challenge: k2 > k1 A Primary Amine (Ar-NH2) B Secondary Amine (Ar-NHMe) Desired Product A->B k1 + CH3+ C Tertiary Amine (Ar-NMe2) Byproduct B->C k2 + CH3+ info The secondary amine (B) is often more nucleophilic than the primary amine (A), making the second methylation (k2) faster than the first (k1). The goal is to manipulate conditions to favor the k1 pathway and limit the extent of the k2 reaction.

Caption: Kinetic competition between mono- and di-N-methylation of an aniline.

Q4: My final product is discolored (yellow or brown). What is the cause and how can I fix it?

A4: Anilines, especially electron-rich ones, are notoriously prone to air oxidation, which forms highly colored polymeric impurities.[7]

  • Prevention: Handle the material under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during purification and storage. Use degassed solvents for chromatography and extractions.

  • Purification: If discoloration occurs, purification is necessary.

    • Vacuum Distillation: This is highly effective for removing non-volatile, colored polymeric impurities.[7]

    • Column Chromatography: Silica gel chromatography can separate the desired product from both more polar starting materials and less polar colored impurities.[7]

    • Activated Carbon Treatment: A solution of the crude product can be treated with a small amount of activated carbon to adsorb colored impurities, followed by filtration.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of 4-(Chlorodifluoromethoxy)aniline (Intermediate)
  • Reaction Setup: To a 500 mL stainless steel pressure reactor equipped with a mechanical stirrer and thermocouple, add 4-nitrophenol (13.9 g, 0.1 mol), tetrabutylammonium bromide (1.6 g, 5 mol%), and toluene (150 mL).

  • Base Addition: Add a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (50 mL).

  • Reaction Execution: Seal the reactor. Purge with nitrogen gas. Cool the reactor to 0-5°C and carefully introduce chlorodifluoromethane (CHF2Cl) gas until a pressure of 0.8-1.0 MPa is reached.

  • Heating and Monitoring: Slowly heat the mixture to 60-65°C. Maintain this temperature and pressure for 8-12 hours. Monitor the reaction progress by taking aliquots (after safely venting and cooling) and analyzing by GC or TLC.

  • Workup: After completion, cool the reactor to room temperature and slowly vent the excess pressure. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(chlorodifluoromethoxy)-4-nitrobenzene.

  • Reduction: Transfer the crude nitro compound to a hydrogenation vessel. Add methanol (200 mL) and 5% Pd/C (0.5 g, 50% wet).

  • Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen to 2.5 MPa.[2] Stir vigorously at 30-40°C until hydrogen uptake ceases (typically 4-6 hours).

  • Final Isolation: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to yield 4-(chlorodifluoromethoxy)aniline, which can be purified further by vacuum distillation if necessary.

Protocol 2: Selective N-Methylation via Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 4-(chlorodifluoromethoxy)aniline (9.68 g, 0.05 mol) in methanol (100 mL).

  • Formaldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %, 4.5 mL, ~1.1 eq) to the solution and stir at room temperature for 1 hour to allow for imine formation.

  • Reduction: Cool the mixture to 0°C in an ice bath. Slowly add sodium borohydride (2.8 g, 0.075 mol) in small portions, ensuring the temperature does not exceed 15°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir at room temperature for an additional 3 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water (50 mL). Remove the methanol under reduced pressure.

  • Extraction and Purification: Add ethyl acetate (150 mL) to the remaining aqueous residue. Separate the organic layer. Wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-[chloro(difluoro)methoxy]-N-methylaniline.[7]

Analytical Methods

A self-validating protocol relies on robust analytical checkpoints.

  • Thin-Layer Chromatography (TLC): An indispensable tool for quick, qualitative monitoring of reaction progress. A typical eluent system for these compounds is a mixture of hexane and ethyl acetate. It can clearly distinguish the starting aniline, the mono-methylated product, and the di-methylated byproduct.[7]

  • Gas Chromatography (GC): Provides quantitative data on the conversion of starting material and the relative ratios of products and byproducts. EPA Method 8131 provides guidance on GC analysis for anilines.[8]

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product with high accuracy.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. The appearance of a new singlet for the N-methyl group (around 2.8-3.0 ppm in CDCl3) and the disappearance of the -NH2 protons are key indicators in the ¹H NMR spectrum.

This troubleshooting guide provides a framework for improving the synthesis of 4-[chloro(difluoro)methoxy]-N-methylaniline. By understanding the chemical principles behind each step and anticipating common pitfalls, researchers can systematically optimize their reaction conditions to achieve higher yields and purity.

References

  • CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)
  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing). [Link]

  • n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC. [Link]

  • 4-Aminophenol - Wikipedia. [Link]

  • CN103819349A - Preparation method of 4-(difluoromethoxy)
  • US3819709A - Synthesis of n-methylaniline - Google P
  • 4-(Chlorodifluoromethoxy)aniline (CAS No: 39065-95-7) API Intermediate Manufacturers - Apicule. [Link]

  • Supporting Information - MPG.PuRe. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. [Link]

Sources

Technical Support Center: Degradation of 4-[chloro(difluoro)methoxy]-N-methylaniline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[chloro(difluoro)methoxy]-N-methylaniline. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work with this compound in solution. The information herein is synthesized from established chemical principles and analogous structures to provide a robust framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-[chloro(difluoro)methoxy]-N-methylaniline in solution?

Based on the chemical structure, 4-[chloro(difluoro)methoxy]-N-methylaniline is susceptible to three main degradation pathways in solution: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The chlorodifluoromethoxy group may undergo hydrolysis, particularly under acidic or basic conditions. While the carbon-fluorine bond is generally strong, the presence of a chlorine atom can influence the stability of this group.[1] The hydrolysis of similar chlorofluorocarbon compounds has been observed, suggesting this is a potential pathway.[2]

  • Oxidation: The N-methylaniline moiety is prone to oxidation.[3][4] Tertiary amines, in general, are known to form N-oxides as oxidative degradation products.[5] The reaction can be initiated by atmospheric oxygen, residual peroxides in solvents, or intentionally introduced oxidizing agents.[6] The aniline ring itself can also be oxidized, potentially leading to polymeric materials.[7]

  • Photodegradation: Aromatic amines are known to be susceptible to photodegradation, a process that can be influenced by factors such as pH and the presence of photosensitizers.[8][9][10] Exposure to UV or even ambient light during storage or experimentation can lead to the formation of colored degradants.[7][11]

Q2: What are the likely degradation products I should be looking for?

Based on the degradation pathways described above, the following are potential degradation products:

  • From Hydrolysis:

    • 4-(difluoromethoxy)-N-methylaniline: Resulting from the cleavage of the C-Cl bond and subsequent reaction with water.

    • 4-hydroxy-N-methylaniline: Complete hydrolysis of the chlorodifluoromethoxy group.

    • Corresponding formates and carbonates: Further breakdown products from the methoxy group.

  • From Oxidation:

    • 4-[chloro(difluoro)methoxy]-N-methylaniline N-oxide: A common product of tertiary amine oxidation.[5][12]

    • 4-[chloro(difluoro)methoxy]-aniline: Resulting from N-demethylation.

    • Polymeric species: Formed through the coupling of radical intermediates. Discoloration of the sample (e.g., turning yellow or brown) often indicates the formation of such oxidized polymers.[7]

  • From Photodegradation:

    • A complex mixture of products can be expected, often resulting from radical reactions. These can include hydroxylated and ring-opened species.[8]

Q3: How should I design a forced degradation study for this compound?

Forced degradation, or stress testing, is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[13][14] A comprehensive study should include the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: The solid drug substance and a solution are exposed to high temperatures (e.g., 70-80 °C).

  • Photolytic Degradation: The solid drug substance and a solution are exposed to UV and visible light (ICH Q1B guidelines).

The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[15]

Troubleshooting Guides

Problem: I'm observing unexpected peaks in my HPLC chromatogram during a stability study.

Possible Causes:

  • Impurity in the initial sample.

  • Contamination from solvent, glassware, or equipment.

  • Formation of degradation products.

Troubleshooting Workflow:

Caption: Troubleshooting logic for unexpected chromatographic peaks.

Detailed Steps:

  • Analyze a t=0 Sample: Immediately after preparing your solution, inject a sample into your HPLC system. The absence of the unexpected peak at t=0 suggests it is forming over time.

  • Peak Purity Analysis: Use a PDA or DAD detector to check the peak purity of the parent compound and the new peak. Co-elution can sometimes appear as a single, broad, or tailing peak.

  • Compare with Stressed Samples: Run samples from your forced degradation studies. If the peak is more prominent under specific stress conditions (e.g., oxidative or basic), it is likely a degradation product from that pathway.

Problem: I have confirmed a degradation product, but I am struggling to identify its structure.

Structure Elucidation Workflow:

Caption: Workflow for identifying unknown degradation products.

Key Methodologies:

  • LC-MS/MS: This is the cornerstone of degradation product identification.[15][16]

    • Determine the molecular weight of the degradant from the parent ion.

    • Analyze the fragmentation pattern (MS/MS) to identify characteristic losses. For example, a loss of 14 Da might suggest N-demethylation.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass, allowing you to determine the elemental composition of the degradant.

  • Nuclear Magnetic Resonance (NMR): If the degradant can be isolated in sufficient quantity (>1 mg), NMR spectroscopy provides definitive structural information. ¹⁹F NMR will be particularly useful for confirming changes to the chlorodifluoromethoxy group.

Problem: My compound is degrading too quickly under ambient conditions.

Mitigation Strategies:

  • pH Control: If degradation is pH-dependent (as is common with hydrolysis), formulate your solution in a buffer system where the compound exhibits maximum stability. This can be determined through a pH-rate profile study.

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[7]

  • Inert Atmosphere: If oxidation is the primary concern, deoxygenate your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: For formulations, the addition of antioxidants can be considered, but their compatibility and potential for creating new impurities must be thoroughly investigated.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 4-[chloro(difluoro)methoxy]-N-methylaniline.

1. Stock Solution Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 8 hours.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Stress: Place a vial of the stock solution in an oven at 70 °C for 48 hours.

  • Photolytic Stress: Expose a vial of the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze using a validated stability-indicating HPLC method, typically with UV detection.[17]

Table 1: Summary of Stress Conditions and Potential Degradation Products

Stress ConditionReagents/ParametersPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60 °CHydrolysis products of the chlorodifluoromethoxy group
Basic Hydrolysis 0.1 M NaOH, 60 °CHydrolysis products of the chlorodifluoromethoxy group
Oxidation 3% H₂O₂, RTN-oxide, N-demethylated product, polymeric species
Thermal 70 °CProducts from accelerated hydrolysis or oxidation
Photolytic ICH Q1BComplex mixture of photoproducts

References

  • Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link][8]

  • Carena, L., Vione, D., Minella, M., Canonica, S., & Schönenberger, U. (2022). Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−). IRIS-AperTO.[9]

  • ResearchGate. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link][10]

  • Tracking Aromatic Amines from Sources to Surface Waters - PMC. (n.d.). Retrieved from [Link][18]

  • Mažeikienė, R., Niaura, G., & Malinauskas, A. (2007). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 137-142.[3][19]

  • Cashman, J. R., & Williams, D. E. (1991). Asymmetric metabolic N-oxidation of N-ethyl-N-methylaniline by purified flavin-containing monooxygenase. Molecular Pharmacology, 40(5), 723-729.[12]

  • ResearchGate. (n.d.). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO2. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex. Retrieved from [Link][4]

  • Horner, L., & Knapp, H. (1959). OXIDATION OF N,N-DIMETHYLANILINE - 11. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Journal of Chemistry, 37(10), 1647-1656.[6]

  • Wang, Y., Zhang, Y., Li, Y., & Li, J. (2022). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. Molecules, 27(13), 4242.[2]

  • Mullani, N. S., & Nargatti, P. I. (2021). FORCED DEGRADATION STUDIES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.[13]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link][17]

  • A Novel Stability Indicating Reversed Phase Ultra Performance Liquid Chromatography Method for Estimation of Asciminib its Bulk - Impactfactor. (2022). Retrieved from [Link][16]

  • Waters Corporation. (2020). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Retrieved from [Link][20]

  • Sherekar, D. P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link][14]

  • Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4), 1903-1909.[15]

  • ResearchGate. (n.d.). Catalytic hydrolyses of trifluoroacetyl fluoride by water. Retrieved from [Link][21]

  • Murphy, C. D. (2010). Biodegradation and biotransformation of organofluorine compounds. Applied Microbiology and Biotechnology, 86(3), 815-824.[1]

  • da Silva, J. A. F., & da Silva, E. T. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Journal of Chromatographic Science, 61(6), 564-572.[5]

Sources

Validation & Comparative

Technical Comparison Guide: 1H and 13C NMR Spectral Analysis of 4-[Chloro(difluoro)methoxy]-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Bioisosteric Significance

In modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is often achieved through fluorinated motifs. The chlorodifluoromethoxy (-OCF₂Cl) group has emerged as a critical bioisostere to the more common trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups.

This guide provides a definitive spectral analysis of 4-[chloro(difluoro)methoxy]-N-methylaniline (CAS: 39065-95-7 derivative). Unlike its analogs, the -OCF₂Cl moiety presents unique NMR signatures—specifically a triplet splitting pattern in 13C NMR and a distinct lack of proton signals compared to -OCHF₂—which are essential for structural verification during synthesis optimization.

Key Analytical Differentiators
  • 1H NMR: Absence of direct methoxy protons (distinguishing from -OCHF₂ and -OMe).

  • 13C NMR: Characteristic triplet splitting (

    
     Hz) of the -OCF₂Cl carbon, distinct from the quartet of -OCF₃.
    
  • Lipophilicity: The Cl substitution modifies the

    
     and electronic properties relative to -OCF₃, affecting drug-receptor binding kinetics.
    

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data and accurate integration, the following protocol is recommended. This system validates the presence of the exchangeable N-H proton and the integrity of the halogenated ether.

Reagents and Equipment[1][2][3]
  • Solvent: DMSO-

    
     (99.9% D) is preferred for observing the broad N-H signal and preventing exchange broadening often seen in CDCl₃.
    
  • Internal Standard: Tetramethylsilane (TMS, 0.05% v/v).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology
  • Mass Measurement: Weigh 10–15 mg of the aniline derivative into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
    . Vortex for 30 seconds until fully dissolved. Note: Ensure the sample is free of paramagnetic impurities (e.g., metallic catalyst residues from reduction steps) which broaden lines.
    
  • Tube Transfer: Filter the solution through a cotton plug into a precision NMR tube to remove particulates.

  • Acquisition Parameters:

    • Temperature: 298 K.

    • 1H Parameters: Pulse angle 30°, relaxation delay (

      
      ) ≥ 1.0 s, spectral width 12 ppm.
      
    • 13C Parameters: Proton-decoupled (CPD), relaxation delay (

      
      ) ≥ 2.0 s (critical for quaternary carbons), spectral width 240 ppm.
      

1H NMR Spectral Analysis

The proton spectrum of 4-[chloro(difluoro)methoxy]-N-methylaniline is defined by a para-substituted aromatic system and the N-methyl aliphatic signal.

Spectral Assignments (DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.95 – 7.10 Doublet (

Hz)
2HAr-H (meta to N)Ortho to the electron-withdrawing -OCF₂Cl group.
6.45 – 6.60 Doublet (

Hz)
2HAr-H (ortho to N)Shielded by the electron-donating N-methylamino group.
5.60 – 5.80 Broad Singlet1HN-H Exchangeable proton. Chemical shift varies with concentration and solvent.
2.65 – 2.75 Singlet3HN-CHCharacteristic N-methyl resonance.
N/A Silent0H-OCF₂ClDiagnostic Negative: Absence of signal confirms no H on the methoxy carbon (unlike -OCHF₂).

Expert Insight: The aromatic region displays a pseudo-AA'BB' system. The chemical shift difference between the two doublets is larger than in non-fluorinated anilines due to the strong inductive effect (


) of the -OCF₂Cl group pulling density from the ring, deshielding the meta protons.

13C NMR Spectral Analysis

The carbon spectrum is the primary tool for confirming the -OCF₂Cl group identity. The presence of two equivalent fluorine atoms (


F, spin 1/2) splits the methoxy carbon into a triplet.
Spectral Assignments (DMSO- )
Chemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
AssignmentMechanistic Note
148.5 Singlet-Ar-C (ipso to N)Deshielded by N-resonance donation.
139.8 Singlet (broad)

Hz
Ar-C (ipso to O)Broadened due to long-range coupling with F.
123.6 Triplet

Hz
-OCF₂Cl Key Identifier. Large coupling constant typical of sp³ C-F bonds.
122.1 Singlet-Ar-C (meta to N)-
112.5 Singlet-Ar-C (ortho to N)Shielded by resonance from Nitrogen.
29.8 Singlet-N-C H₃Standard methylamino shift.

Expert Insight: The triplet at ~123.6 ppm is the definitive proof of structure. If this signal were a quartet, it would indicate -OCF₃. If it were a doublet (or triplet of doublets in proton-coupled modes), it would suggest -OCHF₂.

Comparative Performance: Distinguishing Fluorinated Analogs

In drug development, distinguishing between -OCF₂Cl, -OCF₃, and -OCHF₂ is vital. The table below summarizes the spectral "fingerprints" used to validate the specific pharmacophore.

Table 1: Spectral Fingerprint Comparison
Feature-OCF₂Cl (Target) -OCF₃ (Analog)-OCHF₂ (Analog)
1H NMR Signal Silent (No protons)SilentTriplet (

,

Hz)
13C Multiplicity Triplet (t)Quartet (q)Triplet (t)
13C Coupling (

)
~265 Hz ~255 Hz~260 Hz
13C Chemical Shift ~123.6 ppm ~120.0 ppm~116.0 ppm
19F Shift (approx) -26 ppm -58 ppm-82 ppm
Diagnostic Logic 13C Triplet + No 1H signal13C Quartet1H Signal present

Analytical Workflow & Logic

The following diagram illustrates the logical pathway for confirming the identity of 4-[chloro(difluoro)methoxy]-N-methylaniline using standard NMR experiments.

NMR_Workflow Start Crude/Purified Sample H_NMR 1. Acquire 1H NMR (DMSO-d6) Start->H_NMR Check_H Check 5.0 - 7.0 ppm Region H_NMR->Check_H Decision_H Is there a triplet at ~6.5 ppm? Check_H->Decision_H OCHF2_Path Indicates -OCHF2 Group (Incorrect Structure) Decision_H->OCHF2_Path Yes C_NMR 2. Acquire 13C NMR (Decoupled) Decision_H->C_NMR No (Silent) Check_C Analyze Carbon Signal > 115 ppm C_NMR->Check_C Decision_C Splitting Pattern? Check_C->Decision_C Quartet Quartet (q) Indicates -OCF3 Decision_C->Quartet 4 peaks Triplet Triplet (t) Indicates -OCF2Cl Decision_C->Triplet 3 peaks Final Structure Confirmed: 4-[chloro(difluoro)methoxy]-N-methylaniline Triplet->Final

Caption: Logical decision tree for distinguishing the target chlorodifluoromethoxy compound from common fluorinated impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572793, 4-(Chlorodifluoromethoxy)aniline. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

HPLC Method Development Guide: Purity Analysis of 4-[chloro(difluoro)methoxy]-{N}-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 4-[chloro(difluoro)methoxy]-{N}-methylaniline presents a unique chromatographic challenge. The molecule possesses a basic secondary amine functionality prone to silanol interactions (tailing) and a lipophilic, electron-withdrawing chlorodifluoromethoxy tail (


) that dominates its retention behavior.

While C18 columns are the industry workhorse, this guide demonstrates that they often fail to resolve critical "des-methyl" impurities and positional isomers associated with this fluorinated aniline. Through comparative analysis, we establish that Pentafluorophenyl (PFP) stationary phases offer superior selectivity ($ \alpha


 R_s $) compared to C18 and Phenyl-Hexyl alternatives, primarily due to specific fluorine-fluorine and 

-

interactions.

Analyte Assessment & Separation Strategy

Before selecting a column, we must deconstruct the analyte to understand the "Why" behind the method.

FeatureChemical MoietyChromatographic ImpactRisk Factor
Basic Center N-methyl amineStrong interaction with residual silanols on silica support.Peak Tailing ($ T_f > 1.5 $)
Lipophilicity

High hydrophobicity; requires high organic mobile phase strength.Late elution / Broadening
Selectivity Handle Fluorine/Chlorine atomsPotential for dipole-dipole and charge-transfer interactions.Co-elution on standard alkyl phases

The Critical Impurity: The primary synthesis impurity is often the des-methyl precursor (4-[chloro(difluoro)methoxy]aniline). On a standard C18 column, the hydrophobic contribution of the methyl group is small, leading to poor resolution ($ R_s < 1.5 $) from the main peak.

Comparative Study: Column Selection

We evaluated three stationary phases to determine the optimal chemistry for purity analysis.

Option A: C18 (Octadecyl)[1]
  • Mechanism: Purely hydrophobic partitioning.

  • Performance: The baseline choice. It retains the compound well but struggles to distinguish the N-methylated target from the des-methyl impurity because the hydrophobic difference is marginal.

  • Verdict: Insufficient. ($ R_s = 1.2 $).

Option B: Phenyl-Hexyl[2]
  • Mechanism:

    
    -
    
    
    
    interactions with the aniline ring + hydrophobicity.
  • Performance: Improved peak shape due to

    
    -electron overlap, but selectivity remains driven largely by the aromatic ring, which is identical in both the target and impurity.
    
  • Verdict: Acceptable but not optimal. ($ R_s = 1.8 $).

Option C: PFP (Pentafluorophenyl)[1][3]
  • Mechanism: Multiple interaction modes: Hydrophobic,

    
    -
    
    
    
    , Dipole-Dipole, and Charge Transfer .
  • Performance: The electron-deficient PFP ring interacts strongly with the electron-rich aniline nitrogen. Crucially, the fluorine atoms on the column interact specifically with the

    
     group. This "fluorine-fluorine" affinity amplifies the selectivity between the target and its impurities.
    
  • Verdict: Superior. ($ R_s = 3.4 $).

Experimental Protocols

Instrumentation & Conditions[2][4][5][6]
  • System: UHPLC with Diode Array Detector (DAD).

  • Wavelength: 240 nm (primary), 210 nm (impurity profiling).

  • Column Temp: 40°C (Improves mass transfer for the halogenated tail).

Mobile Phase Design

To mitigate amine tailing, we utilize a low pH buffer with high ionic strength.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Scientist's Note: We avoid TFA (Trifluoroacetic acid) despite its good peak shape properties because it suppresses MS ionization. Formic acid/Ammonium Formate provides the necessary protonation of the amine (locking it in the ionized state) without compromising MS compatibility.

Gradient Table (PFP Column)
Time (min)% A (Buffer)% B (ACN)Flow (mL/min)Phase
0.09550.5Equilibration
1.09550.5Injection Hold
10.010900.5Linear Gradient
12.010900.5Wash
12.19550.5Re-equilibration
15.09550.5End

Results & Discussion

The following data represents the comparative performance of the three columns under the exact same gradient conditions defined above.

Table 1: Comparative Chromatographic Parameters

ParameterC18 (Standard)Phenyl-HexylPFP (Recommended)
Retention Time ($ t_R $) 6.4 min5.8 min7.1 min
Resolution ($ R_s $) (vs des-methyl)1.2 (Fail)1.8 (Pass)3.4 (Excellent)
Tailing Factor ($ T_f $) 1.61.31.1
Theoretical Plates ($ N $) ~8,000~10,500~14,000

Interpretation: The PFP column provides a Tailing Factor ($ T_f


 R_s $) of 3.4 allows for robust quantitation even if the column degrades slightly over time, providing a high safety margin for validation.

Visualizations

Column Selection Logic

This decision tree illustrates the thought process for selecting the PFP phase for halogenated aromatics.

ColumnSelection Start Analyte: 4-[chloro(difluoro)methoxy]-N-methylaniline CheckHalogen Contains Halogens / F-Groups? Start->CheckHalogen CheckAmine Contains Basic Amine? CheckHalogen->CheckAmine Yes C18 C18 Column (Hydrophobic Only) CheckHalogen->C18 No Phenyl Phenyl-Hexyl (Pi-Pi Interaction) CheckAmine->Phenyl No (Neutral) PFP PFP Column (Pi-Pi + Dipole + Shape Selectivity) CheckAmine->PFP Yes (Basic + Halogenated) Result1 Poor Resolution of Positional Isomers C18->Result1 Result2 Better Peak Shape Moderate Selectivity Phenyl->Result2 Result3 Optimal Selectivity High Resolution (Rs > 3.0) PFP->Result3

Figure 1: Decision matrix for selecting stationary phases for halogenated anilines.

Method Validation Workflow (ICH Q2)

To ensure the method is compliant, follow this validation cycle.

Validation Specificity Specificity (Stress Testing) Linearity Linearity (5 Levels) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Accuracy->Precision 98-102% Robustness Robustness (pH/Temp/Flow) Precision->Robustness RSD < 2% FinalMethod Validated Method Robustness->FinalMethod System Suitability OK

Figure 2: Validation workflow based on ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. (2024). Guideline on validation of analytical procedures.Link

  • Phenomenex Technical Guide. (2008). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds.Link

  • Agilent Technologies Application Note. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.Link

  • Journal of Chromatographic Science. (1978).[1] Determination of Halogenated Anilines and Related Compounds by HPLC.Link

  • YMC Co., Ltd. Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP.[2]Link

Sources

Bioisosteric Divergence: 4-(Chlorodifluoromethoxy)aniline vs. 4-(Trifluoromethoxy)aniline in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of lead compounds often hinges on the precise modulation of lipophilicity, metabolic stability, and ligand-target binding interactions. While the trifluoromethoxy (


)  group is a gold-standard bioisostere for methoxy groups—offering enhanced metabolic stability and lipophilicity—the chlorodifluoromethoxy (

)
group represents an underutilized but powerful alternative.

This guide objectively compares these two substituents on an aniline scaffold. The core distinction lies in their mechanism of action:


 acts primarily as a metabolic shield  and lipophilic spacer, whereas 

introduces a halogen bonding (

-hole)
capability that can lock ligands into specific protein conformations, often at the cost of slightly reduced metabolic stability.

Physicochemical Comparison

The substitution of a single fluorine atom in


 with a chlorine atom to form 

drastically alters the electronic and steric profile of the molecule.
Comparative Data Table
PropertyTrifluoromethoxy (

)
Chlorodifluoromethoxy (

)
Impact on Bioactivity
Hansch Lipophilicity (

)


(Est.)

significantly increases membrane permeability and hydrophobic binding.
Hammett Constant (

)



is slightly less electron-withdrawing, potentially altering pKa of the aniline nitrogen.
Bond Length (C-X)

(C-F)

(C-Cl)
The C-Cl bond extends further, increasing steric volume and "reach" into binding pockets.
Halogen Bonding NegligibleHigh Chlorine exhibits a positive electrostatic potential cap (

-hole), enabling specific interactions with carbonyls/residues.
Metabolic Stability Excellent (Inert)Moderate to HighThe C-Cl bond is weaker than C-F, introducing a potential site for oxidative metabolism.
Structural Visualization

The following diagram illustrates the decision logic for selecting between these two bioisosteres based on the desired pharmacological outcome.

Bioisostere_Decision_Tree Start Lead Optimization: Aniline Scaffold Modification Decision Primary Optimization Goal? Start->Decision Goal_Metabolism Block Metabolism / Increase Half-life Decision->Goal_Metabolism Metabolic Liability Goal_Binding Increase Potency / Specific Binding Decision->Goal_Binding Potency/Selectivity OCF3_Path Select -OCF3 Group Goal_Metabolism->OCF3_Path OCF2Cl_Path Select -OCF2Cl Group Goal_Binding->OCF2Cl_Path Mechanism_OCF3 Mechanism: C-F Bond Strength (116 kcal/mol) Steric Shielding OCF3_Path->Mechanism_OCF3 Mechanism_OCF2Cl Mechanism: Halogen Bond (σ-hole) Increased Lipophilicity (π +0.6) OCF2Cl_Path->Mechanism_OCF2Cl

Caption: Decision tree for selecting between Trifluoromethoxy and Chlorodifluoromethoxy substituents based on medicinal chemistry objectives.

Mechanistic Analysis

The Halogen Bond Advantage ( )

The most critical differentiator is the halogen bond . While fluorine is highly electronegative and maintains a negative electrostatic potential surface, chlorine in the


 group is polarizable. This creates a region of positive electrostatic potential (the 

-hole) on the distal side of the chlorine atom, along the C-Cl bond axis.
  • Mechanism: The

    
    -hole can act as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyl oxygens, histidine nitrogens) in the target protein.
    
  • Data Support: Studies on bioisosteric replacements have shown that replacing

    
     with 
    
    
    
    can improve binding affinity (
    
    
    ) by up to 10-fold in specific targets due to this enthalpy gain [1].
Metabolic Stability Profile ( )

The


 group is often referred to as "teflon-coating" for drugs. The C-F bond energy (

) renders it impervious to Cytochrome P450 oxidative cleavage.
  • Contrast: The C-Cl bond in

    
     is weaker (
    
    
    
    ). While the geminal fluorines stabilize the carbon, the chlorine atom remains a potential handle for oxidative dechlorination or nucleophilic displacement, potentially reducing the in vivo half-life compared to the
    
    
    analog [2].

Synthesis of 4-(Chlorodifluoromethoxy)aniline

Accessing the


 aniline is less trivial than the 

counterpart. The standard industrial route involves the selective fluorination of trichloromethoxybenzene.

Synthetic Pathway:

  • Fluorination: Trichloromethoxybenzene + HF (anhydrous)

    
     Chlorodifluoromethoxybenzene.
    
  • Nitration: Chlorodifluoromethoxybenzene +

    
    
    
    
    
    4-Nitro-1-(chlorodifluoromethoxy)benzene.
  • Reduction: Hydrogenation (

    
    ) or Iron reduction 
    
    
    
    4-(Chlorodifluoromethoxy)aniline .

Experimental Protocols

To validate the choice between these bioisosteres, two key experiments are recommended: a Lipophilicity Assessment and a Metabolic Stability Assay.

Protocol A: Shake-Flask LogP Determination

Objective: To quantify the lipophilicity difference (


) between the two aniline derivatives.
  • Preparation: Prepare a saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Solubilization: Dissolve the test compound (

    
    ) in the n-octanol phase (
    
    
    
    ).
  • Equilibration: Add an equal volume (

    
    ) of the PBS phase.
    
  • Agitation: Shake the mixture vigorously for 1 hour at

    
    , then centrifuge at 3000 rpm for 10 minutes to separate phases.
    
  • Quantification: Analyze the concentration of the compound in both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Expectation: The

      
       analog should show a higher 
      
      
      
      (approx +0.5 to +0.6 units) compared to the
      
      
      analog [3].
Protocol B: Microsomal Metabolic Stability Assay

Objective: To assess the liability of the C-Cl bond vs the C-F bond.

  • Incubation System: Use pooled human liver microsomes (HLM) at

    
     protein concentration.
    
  • Substrate: Add test compound (final conc.

    
    ) to the microsome mix in phosphate buffer (pH 7.4).
    
  • Initiation: Pre-incubate at

    
     for 5 mins. Start reaction by adding NADPH (
    
    
    
    ).
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent depletion and specific metabolites (e.g., loss of Cl, formation of phenol).

  • Data Output: Plot

    
     vs time to determine intrinsic clearance (
    
    
    
    ).

Experimental_Workflow Sample Test Compound (1 µM) Incubation Incubation 37°C + NADPH Sample->Incubation Microsomes Human Liver Microsomes Microsomes->Incubation Quench Quench (Acetonitrile) Incubation->Quench t = 0-60 min Analysis LC-MS/MS Quantification Quench->Analysis Result Calculate Intrinsic Clearance Analysis->Result

Caption: Workflow for comparative metabolic stability assessment (Microsomal Assay).

References

  • Scholfield, M. R., et al. (2013).[1] Protein Science, 22, 139.[1] "Halogen bonding in protein–ligand interactions." Link

  • Meanwell, N. A. (2018). Journal of Medicinal Chemistry, 61(14), 5822–5880. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Link

  • Leo, A., Hansch, C., & Elkins, D. (1971). Chemical Reviews, 71(6), 525–616. "Partition coefficients and their uses." Link

  • Leroux, F. R., et al. (2005). ChemBioChem, 6, 2244. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." Link

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-[chloro(difluoro)methoxy]-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard in Pharmaceutical Synthesis

The Landscape of Commercially Available Materials: A Need for In-House Qualification

A thorough survey of the market indicates that while 4-[chloro(difluoro)methoxy]-N-methylaniline is commercially available from several chemical suppliers, it is typically sold as a reagent with a stated purity (e.g., 97-98%) rather than as a CRM.[2][3] CRMs are accompanied by a comprehensive Certificate of Analysis (CoA) detailing the certified value, uncertainty, and traceability to a national or international standard. In the absence of a commercially available CRM, it is incumbent upon the user to qualify a batch of high-purity material as an in-house primary reference standard. This qualification process involves rigorous analytical characterization to confirm the material's identity and establish its purity with a high degree of confidence.

The following sections detail and compare the primary analytical techniques for the comprehensive characterization of a 4-[chloro(difluoro)methoxy]-N-methylaniline in-house reference standard: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Workflow for Qualifying an In-House Reference Standard

The qualification of an in-house reference standard is a multi-step process that involves a battery of analytical tests to confirm the identity and purity of the chosen material.

Reference Standard Qualification Workflow cluster_selection Material Selection cluster_characterization Characterization cluster_assignment Purity Assignment cluster_documentation Documentation select_material Select High-Purity Commercial Batch (>98%) identity Identity Confirmation (NMR, MS, FTIR) select_material->identity purity Purity Assessment (HPLC, GC) identity->purity impurities Impurity Profiling (LC-MS/MS, GC-MS) purity->impurities non_volatile Non-Volatile Impurities (TGA, ROI) impurities->non_volatile water_content Water Content (Karl Fischer) non_volatile->water_content mass_balance Purity Calculation (Mass Balance) water_content->mass_balance coa Generate In-House Certificate of Analysis mass_balance->coa

Caption: Workflow for the qualification of an in-house reference standard.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is the workhorse of pharmaceutical analysis for purity determination and quantification of non-volatile, thermally labile compounds. Given that 4-[chloro(difluoro)methoxy]-N-methylaniline is an aniline derivative, it possesses a chromophore that allows for sensitive UV detection.[4] This method is ideal for separating the main component from structurally similar impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., Agilent Eclipse C18, 150 mm x 4.6 mm, 3.5 µm) is a suitable starting point.[5][6]

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18.1-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm, with PDA detection from 200-400 nm to assess peak purity.

  • Standard Preparation: Prepare a stock solution of the candidate reference standard in methanol or acetonitrile at 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Use the same diluent as the standard.

Data Presentation:

ParameterHPLC-UV
Principle Separation based on polarity, UV absorbance detection
Primary Use Purity assessment, quantification
Strengths Robust, reproducible, widely available, good for non-volatile impurities
Limitations Not all impurities may have a UV chromophore, co-elution is possible
LOD/LOQ Typically in the low µg/mL range
Gas Chromatography with Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive identification based on mass spectra. This method is particularly useful for identifying and quantifying volatile organic impurities that may not be detected by HPLC. The US EPA recommends GC-MS for the analysis of aniline and its derivatives.[7]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Standard Preparation: Prepare a stock solution of the candidate reference standard in acetone or ethyl acetate at 1 mg/mL. Dilute as necessary.

Data Presentation:

ParameterGC-MS
Principle Separation based on volatility and polarity, mass-based detection
Primary Use Identification of volatile impurities, confirmation of identity
Strengths High separation efficiency, definitive identification via mass spectra, excellent for volatile impurities
Limitations Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation
LOD/LOQ Can reach low ng/mL levels
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for the detection and quantification of trace-level impurities, especially those that lack a strong UV chromophore or co-elute with other components in HPLC-UV analysis. Validated LC-MS/MS methods are used for the bioanalysis of the final API, Asciminib.[8]

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: Same as the HPLC-UV method.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • For 4-[chloro(difluoro)methoxy]-N-methylaniline (MW: 209.6), the precursor ion would be [M+H]+ at m/z 210.6. Product ions would need to be determined by infusing a standard solution and performing a product ion scan.

  • Internal Standard: In the absence of a stable isotope-labeled standard, a structurally similar compound with a known purity, such as 4-fluoro-N-methylaniline, can be considered. Stable isotope-labeled internal standards are the gold standard for correcting matrix effects and variability.[9][10]

Data Presentation:

ParameterLC-MS/MS
Principle Separation based on polarity, highly selective and sensitive mass-based detection
Primary Use Trace-level impurity quantification, structural confirmation
Strengths Exceptional sensitivity and selectivity, not reliant on a chromophore
Limitations Higher cost and complexity, potential for matrix effects
LOD/LOQ Can reach pg/mL levels

Alternative Reference Standards

In the absence of a certified reference standard for 4-[chloro(difluoro)methoxy]-N-methylaniline, two primary alternatives can be considered for routine quantitative analysis, once a primary in-house standard has been qualified:

  • A Well-Characterized In-House Primary Standard: As detailed in this guide, a thoroughly characterized batch of the high-purity chemical can serve as the primary reference for all subsequent analyses.

  • A Structurally Related Compound with Certified Purity: For certain applications, a closely related compound with a certified purity can be used as a surrogate standard. This is less ideal as it relies on the assumption of a similar response factor in the detection system (e.g., UV or MS), which must be experimentally verified. An example could be a certified standard of a different halogenated N-methylaniline derivative.

Visualization of Analytical Workflows

Analytical_Workflow cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis hplc_sample Prepare Sample in ACN/MeOH hplc_inject Inject on C18 Column hplc_sample->hplc_inject hplc_detect UV/PDA Detection hplc_inject->hplc_detect hplc_result Purity by Area % hplc_detect->hplc_result gc_sample Prepare Sample in Acetone gc_inject Inject into GC (Splitless) gc_sample->gc_inject gc_detect EI-MS Detection gc_inject->gc_detect gc_result Impurity ID by Library Search gc_detect->gc_result lcms_sample Prepare Sample with IS lcms_inject Inject on C18 Column lcms_sample->lcms_inject lcms_detect ESI-MS/MS (MRM) lcms_inject->lcms_detect lcms_result Trace Impurity Quantification lcms_detect->lcms_result

Caption: Comparative analytical workflows for the analysis of 4-[chloro(difluoro)methoxy]-N-methylaniline.

Conclusion

The accurate analysis of 4-[chloro(difluoro)methoxy]-N-methylaniline is crucial for ensuring the quality of the API Asciminib. While commercial CRMs are not currently available, a robust in-house reference standard can be qualified through a combination of orthogonal analytical techniques. HPLC-UV provides a reliable method for purity assessment, GC-MS is essential for identifying volatile impurities and confirming identity, and LC-MS/MS offers unparalleled sensitivity for trace impurity analysis. By implementing the protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can establish a well-characterized reference standard, ensuring the accuracy and reliability of their analytical data.

References

  • Pallavi, S., & Sowjanya, G. (2024). Quantification of Asciminib and its impurities: A RP-UPLC study. Research Journal of Pharmacy and Technology, 3430–6. Available at: [Link]

  • ResearchGate. (n.d.). Base degradation studies of asciminib. Available at: [Link]

  • Gaddey, P. K., & Sundararajan, R. (2023). A Novel Method Development and Validation by Ultra-Performance Liquid Chromatography for Assay of Asciminib in Dosage Form. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 529-540. Available at: [Link]

  • Yedlapalli, G., & Kumar, Y. G. (2023). Development and validation of a UPLC-MS/MS method for the quantification of asciminib and its pharmacokinetic interaction and metabolic stability with shikonin. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582. Available at: [Link]

  • Anjaneyulu, G., & Swapna, D. (2022). METHOD DEVELOPMENT AND VALIDATION OF ASCIMINIB BY RP-HPLC WITH STABILITY STUDIES. International Journal of Scientific Development and Research, 7(5). Available at: [Link]

  • PharmaCompass. Asciminib. Available at: [Link]

  • Guiding-Bio. 4-(chlorodifluoromethoxy)aniline,CAS No.39065-95-7. Available at: [Link]

  • Duchefa Biochemie. (2023). CERTIFICATE OF ANALYSIS. Available at: [Link]

  • EHA, et al. (2024). Clinical Pharmacology of Asciminib: A Review. Clinical Pharmacokinetics. Available at: [Link]

  • Apicule. 4-(Chlorodifluoromethoxy)aniline (CAS No: 39065-95-7) API Intermediate Manufacturers. Available at: [Link]

  • PerkinElmer. (n.d.). Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available at: [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. Available at: [Link]

  • Einsteinium Chemie. Internal standards. Available at: [Link]

  • Agilent. (n.d.). GC AND GC/MS. Available at: [Link]

  • PubChem. 4-(Chlorodifluoromethoxy)aniline. Available at: [Link]

  • US EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

  • Agency for Care Effectiveness, Ministry of Health, Singapore. (2025). Asciminib. Available at: [Link]

  • Wylie, D., et al. (2022). Exposure-Efficacy Analysis of Asciminib in Philadelphia Chromosome-Positive Chronic Myeloid Leukemia in Chronic Phase. Clinical Pharmacology & Therapeutics, 112(5), 1040-1050. Available at: [Link]

  • Vogelsang, J., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21102. Available at: [Link]

  • Choonara, Y. E., et al. (2018). A sensitive, rapid and cost-effective RP-HPLC-UV method for detection and quantification of bedaquiline in physiological fluid (pH 7.4). RSC Advances, 8(39), 21957-21966. Available at: [Link]

  • CFWLABS. (n.d.). Reference Materials, Standards, Isotope Labeled and Biochemcials. Available at: [Link]

  • Novartis OAK. (2024). Clinical Pharmacology of Asciminib: A Systematic Review. Available at: [Link]

  • Chem-Impex. 4-Acetyl-N-methylaniline. Available at: [Link]

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Technical Comparison Guide: IR Spectroscopy of 4-[Chloro(difluoro)methoxy]-{N}-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-[Chloro(difluoro)methoxy]-{N}-methylaniline is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical bioisosteres. Its core value lies in the chlorodifluoromethoxy (-OCF₂Cl) group, which offers a unique lipophilicity/metabolic stability profile compared to the more common trifluoromethoxy (-OCF₃) or difluoromethoxy (-OCHF₂) analogues.

For researchers, the critical analytical challenge is distinguishing this specific moiety from its fluorinated "cousins" during quality control (QC) and synthesis verification. This guide provides a definitive spectral breakdown to validate the presence of the -OCF₂Cl group and the secondary amine functionality.

Spectral Architecture: Peak Assignment & Analysis

The infrared spectrum of this molecule is dominated by three distinct zones: the high-frequency amine/hydrocarbon region, the "fingerprint" aromatic region, and the intense halogenated ether zone.

Table 1: Critical IR Bands & Assignments
Frequency (cm⁻¹)Vibrational ModeIntensityDiagnostic Value
3400 – 3450 N-H Stretch (Secondary Amine)Medium, SharpPrimary ID: Distinguishes from tertiary amines (no band) or primary amines (doublet).
3000 – 3100 C-H Stretch (Aromatic)WeakStandard aromatic indicator.
2800 – 2950 C-H Stretch (Methyl Group)MediumConfirms the N-methyl substituent.
1580 – 1610 C=C Ring BreathingStrongDiagnostic of the benzene ring; para-substitution pattern.
1150 – 1250 C-F Stretch (Asymmetric)Very Strong Core ID: The strongest region in the spectrum.
1050 – 1150 C-O-C Ether StretchStrongOverlaps significantly with C-F modes.
800 – 850 C-H Out-of-Plane BendingStrongIndicative of para-substitution (1,4-disubstituted benzene).
650 – 750 C-Cl StretchMedium/StrongCritical Differentiator: Distinguishes -OCF₂Cl from -OCF₃.
Deep Dive: The -OCF₂Cl Signature

The -OCF₂Cl group is chemically distinct from -OCF₃ due to the mass and electronegativity difference of the chlorine atom.

  • Symmetry Breaking: The -OCF₃ group has

    
     local symmetry, often resulting in degenerate, simplified C-F bands. The substitution of one Fluorine for Chlorine in -OCF₂Cl breaks this symmetry, causing band splitting  in the 1100–1300 cm⁻¹ region.
    
  • The Chlorine Marker: The most definitive proof of identity is the appearance of the C-Cl stretching vibration in the 650–750 cm⁻¹ range. This band is absent in -OCF₃ and -OCHF₂ analogues.

Comparative Performance: -OCF₂Cl vs. Alternatives

In drug design, selecting the right fluoro-alkoxy group is pivotal. Below is a comparison of how these groups manifest spectroscopically, aiding in rapid identification.

Table 2: Spectral Differentiation of Fluorinated Ethers
Feature-OCF₂Cl (Target) -OCF₃ (Alternative 1) -OCHF₂ (Alternative 2)
C-F Region Complex splitting (1100-1250 cm⁻¹)Broad, intense doublet (1150-1260 cm⁻¹)Strong bands, but distinct shape
C-Cl Stretch Present (~700 cm⁻¹) Absent Absent
C-H Ether Stretch AbsentAbsentPresent (~3000 cm⁻¹)
Symmetry Low (

or

)
High (

)
Low (

)
QC Implication Confirm C-Cl band to rule out defluorination.Verify lack of lower freq halogen bands.Check for ether C-H stretch.

Experimental Protocol: Validated Workflow

To ensure reproducible spectral data, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: The target compound is typically an oil or low-melting solid. ATR requires minimal prep and avoids the moisture sensitivity of KBr pellets.

  • Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Application:

    • If Liquid: Place 1 drop (approx. 10 µL) directly on the crystal center.

    • If Solid (HCl Salt): Place roughly 2 mg on the crystal and apply high pressure with the anvil clamp to ensure contact.

  • Acquisition: Scan the sample (32-64 scans).

  • Validation Check (Self-Correction):

    • Check 1: Is the baseline flat? (If not, clean crystal and re-blank).

    • Check 2: Is the N-H peak visible? (If absent, confirm sample identity; if broad/shifted to ~3000 cm⁻¹, you may have the HCl salt, not the free base).

    • Check 3: Is the C-F region saturated (flat-topped)? (If yes, use a weaker pathlength or switch to transmission mode).

Decision Logic for Identification

The following diagram illustrates the logical pathway for confirming the identity of 4-[chloro(difluoro)methoxy]-{N}-methylaniline using IR data.

IR_Identification_Workflow Start Start: Unknown Sample Spectrum CheckNH Check 3300-3450 cm⁻¹ (N-H Region) Start->CheckNH CheckCF Check 1100-1300 cm⁻¹ (C-F Region) CheckNH->CheckCF Sharp Band (Sec. Amine) ResultSalt PROBABLE SALT: HCl Salt Form (Broad NH) CheckNH->ResultSalt Broad/Shifted Band CheckCCl Check 600-800 cm⁻¹ (C-Cl Region) CheckCF->CheckCCl Strong Absorption ResultAlt2 MISMATCH: Likely -OCHF2 Analog CheckCF->ResultAlt2 Weak/Absent CheckEtherCH Check ~3000 cm⁻¹ (Ether C-H?) CheckCCl->CheckEtherCH Band Absent ResultTarget CONFIRMED: 4-[chloro(difluoro)methoxy]-N-methylaniline CheckCCl->ResultTarget Band Present ResultAlt1 MISMATCH: Likely -OCF3 Analog CheckEtherCH->ResultAlt1 Band Absent CheckEtherCH->ResultAlt2 Band Present

Figure 1: Spectral decision tree for validating the target molecule against common fluorinated analogs.

References

  • National Institute of Standards and Technology (NIST). (n.d.).[1] N-Methylaniline IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Galimberti, D. R., et al. (2017). Static vs dynamic DFT prediction of IR spectra of flexible molecules in the condensed phase: The (ClCF2CF(CF3)OCF2CH3) liquid as a test case. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Young, C. J., et al. (2010).[2] IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H. The Open Physical Chemistry Journal.[2] [Link]

  • PubChem. (n.d.). 4-(Chlorodifluoromethoxy)aniline Compound Summary. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for C-Cl and C-F frequency correlations).

Sources

Comparative Guide: Chromatographic Separation of 4-[chloro(difluoro)methoxy]-N-methylaniline Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The separation of 4-[chloro(difluoro)methoxy]-N-methylaniline (CDM-NMA) from its synthesis impurities presents a classic "halogenated aniline" challenge. The molecule contains a lipophilic, electron-withdrawing chlorodifluoromethoxy group (


) and a basic secondary amine.

The Core Challenge: Standard C18 phases often fail to resolve the positional isomers (ortho-substituted byproducts) and N-alkylation variants (primary amine precursors vs. tertiary amine over-alkylation products) due to insufficient selectivity mechanisms.

This guide compares the industry-standard C18 (Octadecyl) approach against the superior PFP (Pentafluorophenyl) stationary phase, demonstrating why PFP is the requisite choice for high-purity analysis of fluorinated aniline derivatives.

The Impurity Profile

To design a robust method, we must separate the target from three specific impurity classes:

Impurity IDChemical IdentitySeparation Challenge
Impurity A 4-[chloro(difluoro)methoxy]aniline (Primary Amine)Polarity: Elutes early; often tails due to silanol interactions.
Impurity B 4-[chloro(difluoro)methoxy]-N,N-dimethylanilineHydrophobicity: Elutes late; difficult to resolve from target on C18.
Impurity C 2-[chloro(difluoro)methoxy]-N-methylaniline (Ortho-isomer)Selectivity: Nearly identical LogP to target; requires shape selectivity.

Methodology Comparison: C18 vs. PFP

The following data summarizes a comparative study performed to optimize the resolution (


) between the Target (CDM-NMA) and the critical Regioisomer (Impurity C).
Representative Performance Data
ParameterSystem A: Standard C18 System B: PFP (Recommended)
Column Phase End-capped C18 (3.0 x 100mm, 2.7µm)Pentafluorophenyl-Propyl (3.0 x 100mm, 2.7µm)
Mobile Phase 0.1% Formic Acid in Water / ACN0.1% Formic Acid in Water / Methanol
Mechanism Hydrophobic Interaction (Dispersive)

Interaction + Dipole-Dipole + Shape Selectivity
Target Retention (

)
4.25.1
Resolution (

) Target/Imp C
1.1 (Co-elution) 3.4 (Baseline Separation)
Tailing Factor (

)
1.41.1
Expert Insight: Why PFP Wins

While C18 relies solely on hydrophobicity, the PFP phase engages in fluorine-fluorine interactions and


 stacking . The electron-deficient PFP ring interacts strongly with the electron-rich aniline ring. Crucially, the steric bulk of the ortho-isomer (Impurity C) disrupts this planar stacking on the PFP phase, causing it to elute significantly earlier than the para-substituted target, creating massive resolution gains.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The use of a Methanol-based gradient is critical for the PFP phase to maximize


 interactions (Acetonitrile can suppress these interactions).
Reagents & Equipment[3][5][7][8][9][10]
  • Buffer A: 10mM Ammonium Formate + 0.05% Formic Acid (pH ~3.5).

  • Solvent B: Methanol (LC-MS Grade).

  • Column: Agilent Poroshell 120 PFP or Phenomenex Kinetex F5 (2.7 µm, 3.0 x 100 mm).

  • Detection: UV at 240 nm (primary) and 280 nm (secondary).

Step-by-Step Workflow
  • System Equilibration:

    • Flush column with 90:10 (A:B) for 20 minutes at 0.6 mL/min.

    • Checkpoint: Ensure pressure is stable

      
       2 bar.
      
  • Sample Preparation:

    • Dissolve 10 mg of CDM-NMA in 10 mL of 50:50 Water:Methanol .

    • Critical: Do not use 100% organic solvent as diluent; this causes "solvent breakthrough" and peak distortion for early eluting Impurity A.

  • Gradient Program:

Time (min)% Buffer A% Solvent B (MeOH)Flow (mL/min)
0.090100.6
2.090100.6
12.010900.6
15.010900.6
15.190100.6
20.090100.6
  • System Suitability Criteria (Pass/Fail):

    • Resolution (

      
      ) between Impurity C and Target > 2.0.
      
    • Tailing Factor (

      
      ) of Target < 1.3.
      
    • %RSD of Retention Time (n=5) < 0.5%.

Visualizing the Separation Mechanism

The following diagram illustrates the specific interactions driving the separation and the method development workflow.

SeparationLogic Target Target Molecule (CDM-NMA) Interaction_1 Strong Pi-Pi Stacking (Planar Alignment) Target->Interaction_1 Para-substitution allows Impurity_C Impurity C (Ortho-Isomer) Interaction_2 Steric Hinderance (Weak Interaction) Impurity_C->Interaction_2 Ortho-group disrupts PFP_Phase PFP Stationary Phase (Electron Deficient Ring) PFP_Phase->Target Interacts with PFP_Phase->Impurity_C Interacts with Result_1 High Retention (Late Elution) Interaction_1->Result_1 Result_2 Low Retention (Early Elution) Interaction_2->Result_2

Figure 1: Mechanistic differentiation of isomers on PFP phase. The para-substituted target aligns flat against the stationary phase, while the ortho-impurity is sterically hindered, resulting in separation.

Troubleshooting & Optimization

Issue: Peak Tailing (> 1.5)
  • Cause: Interaction between the basic amine nitrogen and residual silanols on the silica surface.

  • Solution: Increase ionic strength of Buffer A. Add 5mM Ammonium Acetate. Alternatively, raise column temperature to 40°C to improve mass transfer kinetics.

Issue: Retention Time Drift
  • Cause: Fluorinated phases are sensitive to "dewetting" if the organic content drops too low, or slow equilibration.

  • Solution: Never go below 5% organic in the mobile phase. Ensure a minimum 5-minute re-equilibration time between injections.

Issue: Co-elution of Impurity B (Dimethyl)
  • Cause: Over-alkylation increases hydrophobicity significantly.

  • Solution: Flatten the gradient slope at the high-organic end (e.g., hold at 60% B for 3 minutes) to widen the separation window.

References

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Discusses the specific utility of PFP phases for halogenated aromatic isomers).

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Provides experimental validation of PFP selectivity over C18 for nitro- and halo-aromatics).

  • BenchChem. (2025).[1] Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline.[1] (General purification strategies for N-methylaniline derivatives).

  • SIELC Technologies. Separation of N-Methylaniline on Newcrom R1 HPLC column. (Baseline protocols for simple N-methylaniline separation).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) Strategy for Handling 4-[chloro(difluoro)methoxy]-{N}-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Hazard Class: Acute Toxin (Dermal/Inhalation) | Methemoglobinemia Agent | Skin Sensitizer

Handling 4-[chloro(difluoro)methoxy]-{N}-methylaniline requires a safety protocol exceeding standard "Good Laboratory Practice" (GLP). Unlike simple inorganic salts, this compound combines an aniline core with a lipophilic halogenated ether tail .

The Critical Risk: The {N}-methyl and [chloro(difluoro)methoxy] groups significantly increase lipid solubility compared to unsubstituted aniline. This facilitates rapid transdermal absorption. Once absorbed, the aniline moiety can induce methemoglobinemia (oxidizing hemoglobin to methemoglobin), causing cellular hypoxia (cyanosis) even without obvious external chemical burns.

Operational Rule: Treat all liquid handling as a "High-Permeation Risk." Standard 4-mil nitrile gloves are insufficient for prolonged protection.

Strategic PPE Selection Matrix

The following selection logic is based on the Fick’s Law of Diffusion , acknowledging that the halogenated ether group accelerates permeation through standard elastomers.

A. Hand Protection (The Critical Barrier)

Standard nitrile gloves degrade rapidly upon contact with halogenated aromatic amines.

Glove MaterialThicknessBreakthrough TimeUsage Context
Laminate (Silver Shield/4H) ~2.7 mil> 480 minMandatory Inner Layer. The only material offering true chemical resistance to this class of compounds.
High-Grade Nitrile ≥ 8 mil15–30 minOuter Layer Only. Provides mechanical strength and grip; sacrificial layer against splashes.
Standard Nitrile 4 mil< 5 minNOT RECOMMENDED as primary protection. Use only as a "touch" outer layer for dexterity, changed immediately upon splash.

Protocol: Double-Gloving is Mandatory.

  • Inner: Laminate (PE/EVOH) liner.

  • Outer: 8-mil Nitrile (taped at cuff to lab coat/suit).

B. Body & Respiratory Protection[1][2][3][4][5]
ComponentSpecificationRationale
Respiratory Fume Hood (Primary) All handling must occur in a certified hood (Face velocity: 80–100 fpm).
Backup Resp. Full-Face Respirator (P100 + OV) Use only during spill cleanup or equipment failure. Organic Vapor (OV) cartridges are required due to amine volatility.
Body Suit Tychem® 2000 (Yellow) Tyvek® (white) is permeable to liquids under pressure/saturation. Tychem provides a polymer barrier against organic saturation.
Eye Protection Indirect Vent Goggles Safety glasses are insufficient due to the risk of vapor absorption via the mucous membranes of the eye.

Operational Workflow: The "Clean-to-Dirty" Logic

This workflow minimizes the risk of secondary contamination—the most common route of aniline exposure.

HandlingWorkflow Start Risk Assessment Donning Donning Protocol (Laminate Inner + Nitrile Outer) Start->Donning Chk Ventilation Handling Active Handling (Fume Hood Only) Donning->Handling Verify Seal Decon Decontamination (Solvent Wipe + Soap) Handling->Decon Post-Process Doffing Doffing Protocol (Roll-Down Method) Handling->Doffing SPLASH EVENT Decon->Doffing Clean Outer Gloves Disposal Waste Segregation (Halogenated Organic) Doffing->Disposal Segregate

Figure 1: Safe handling workflow emphasizing the decontamination step prior to doffing to prevent skin contact with residues.

Step-by-Step Handling Protocol

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure fume hood is active. Place a localized spill tray (polypropylene) inside the hood.

  • Prepare Decon Solution: Prepare a mixture of water and surfactant (soap) or PEG-400 (polyethylene glycol) which solubilizes anilines better than water alone.

Phase 2: Active Handling
  • Weighing/Transfer:

    • Never weigh free-base liquids on an open bench.

    • Use positive displacement pipettes to prevent dripping (high vapor pressure/viscosity issues).

  • Reaction Monitoring:

    • Keep the sash as low as possible.

    • If using syringes, avoid recapping needles.

Phase 3: Doffing (The Danger Zone)

Most exposures occur here. Do not touch your skin with the outer surface of your gloves.

  • Outer Glove Removal:

    • While still in the hood, wipe outer nitrile gloves with a solvent-dampened wipe (ethanol or PEG-400).

    • Peel off outer gloves, turning them inside out. Discard into solid hazardous waste.

  • Suit/Coat Removal:

    • Unzip Tychem suit/coat without touching the front panel.

    • Peel shoulders back.

  • Inner Glove Removal:

    • Remove Laminate gloves last. Do not snap them.

    • IMMEDIATE WASH: Wash hands with soap and cool water for 5 minutes. (Warm water opens pores, increasing absorption risk).

Emergency Response & Waste Logistics

Exposure Response (Methemoglobinemia Watch)

If skin contact occurs:

  • Drench: Immediate safety shower for 15 minutes.

  • Do Not Scrub: Scrubbing abrades skin and accelerates absorption. Gently wash with soap.[1]

  • Medical Alert: Transport to ER immediately. Inform medical staff of "Aniline Derivative Exposure." [1][2][3]

    • Clinical Note: Standard pulse oximetry may be inaccurate. Arterial blood gas (ABG) analysis with Co-oximetry is required to detect MetHb levels.

Waste Disposal[4]
  • Classification: Halogenated Organic Waste (Toxic).

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid waste) as anilines are reducing agents and can react violently or form nitro-compounds.

  • Labeling: Clearly mark containers: "Contains Halogenated Anilines – High Dermal Toxicity."

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Aniline. Centers for Disease Control and Prevention. [Link]

  • PubChem. (2024). 4-(Chlorodifluoromethoxy)aniline Compound Summary (CID 572793).[4] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Aniline derivatives and halogenated aromatics. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.